2-Mercaptobenzselenazole
Description
Structure
2D Structure
Properties
IUPAC Name |
3H-1,3-benzoselenazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NSSe/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEQSNONASWWMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)[Se]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NSSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475962 | |
| Record name | 1,3-Benzoselenazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10486-58-5 | |
| Record name | 2(3H)-Benzoselenazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10486-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzoselenazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Mercaptobenzselenazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptobenzselenazole, also known as 1,3-benzoselenazole-2(3H)-thione, is a heterocyclic organoselenium compound. It belongs to the family of benzazoles, which includes the more extensively studied sulfur (2-mercaptobenzothiazole) and oxygen (2-mercaptobenzoxazole) analogs. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and industrial applications.[1] While research on benzoselenazoles is less extensive compared to their counterparts, they are emerging as promising therapeutic agents, with studies highlighting their potential antioxidant, antitumor, and antibacterial properties.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside relevant experimental protocols and comparative structural context.
Physicochemical Properties
The core physicochemical data for this compound are summarized in the table below. This information is crucial for its handling, characterization, and application in research and development.
| Property | Value | Reference(s) |
| CAS Number | 10486-58-5 | [3] |
| Molecular Formula | C₇H₅NSSe | [3] |
| Molecular Weight | 214.15 g/mol | [3] |
| Melting Point | 157-158 °C | [3] |
| Boiling Point | 321.5 ± 25.0 °C (Predicted) | [3] |
| pKa | 9.87 ± 0.20 (Predicted) | [3] |
| Flash Point | 148.2 °C | [3] |
| Vapor Pressure | 0 mmHg at 25°C | [3] |
Experimental Protocols
Detailed experimental data for this compound is limited in the literature. However, standard methodologies for its synthesis and characterization can be derived from protocols for analogous compounds.
Synthesis of this compound
A common route for the synthesis of 2-mercaptobenzazoles involves the reaction of the corresponding 2-amino-substituted phenol, thiophenol, or selenophenol with carbon disulfide (CS₂).[4]
Reaction: 2-Aminoselenophenol + Carbon Disulfide → this compound
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminoselenophenol (1 equivalent) in absolute ethanol.
-
Reagent Addition: To this solution, add potassium hydroxide (1 equivalent) and stir until fully dissolved. Subsequently, add carbon disulfide (1.2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5][6]
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dissolve the resulting residue in water and acidify with a dilute solution of hydrochloric acid (e.g., 2M HCl) until the product precipitates.[5]
-
Isolation and Purification: Filter the crude solid product, wash thoroughly with water to remove any inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol.[5]
Caption: General workflow for the synthesis of this compound.
Characterization Protocols
-
Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.[5]
-
Infrared (IR) Spectroscopy: An FT-IR spectrum is typically recorded using the KBr pellet method. The sample is mixed with potassium bromide and pressed into a thin disk. The spectrum is recorded over the range of 4000-400 cm⁻¹. Key vibrational bands to identify would include N-H stretching (around 3100-3300 cm⁻¹), C=S stretching (thione form, around 1050-1250 cm⁻¹), and aromatic C-H and C=C vibrations.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A spectrum is recorded on a suitable NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃. Expected signals would include a broad singlet for the N-H proton and a multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the four protons on the benzene ring.[9]
-
¹³C NMR: A broadband-decoupled ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms. The C=S carbon is expected to appear significantly downfield (typically >160 ppm).[10]
-
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded by dissolving the compound in a suitable solvent (e.g., ethanol or acetonitrile) and measuring the absorbance across the UV-visible range (typically 200-800 nm). The wavelength of maximum absorption (λ_max) is a key characteristic, influenced by the conjugated aromatic system.[11][12] For related benzazoles, absorption maxima are often observed in the 320-340 nm range.[13][14]
Spectral Properties
Specific, experimentally-derived spectral data for this compound are not widely published. However, based on the known spectra of its structural analogs, the following characteristics can be anticipated:
-
FT-IR: The spectrum would be dominated by bands corresponding to the vibrations of the benzoselenazole core. A key feature is the tautomerism between the thione (=S) and thiol (-SH) forms, which would influence the N-H and potential S-H stretching regions.[7]
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzene ring and a signal for the N-H proton.[15][16]
-
¹³C NMR: The spectrum would provide information on the carbon skeleton, with the C=S carbon being a particularly diagnostic signal.[17][18]
-
UV-Vis: The compound is expected to absorb UV radiation due to the π-electron system of the aromatic and heterocyclic rings. A study on a related 2-(2'-hydroxyphenyl)benzenoselenazole showed absorption maxima around 340 nm.[13]
Biological Activity and Signaling Pathways
While specific studies on the biological mechanism of this compound are scarce, the broader class of benzoselenazole derivatives has demonstrated significant pharmacological potential. These compounds are noted for their antioxidant, antitumor, antibacterial, and antifungal activities.[1][2][19]
For instance, certain benzoselenazole derivatives have been identified as potent and selective inhibitors of c-MYC transcription, a key target in cancer therapy.[20] These molecules are thought to exert their effect by stabilizing the c-MYC G-quadruplex, which in turn suppresses the proliferation of cancer cells.[20] This suggests a potential mechanism of action involving the modulation of gene expression.
The inclusion of selenium, an essential micronutrient with known antioxidant properties, is a key feature of this class of compounds, distinguishing them from their sulfur and oxygen analogs and making them a promising area for further drug discovery.[1]
Caption: Structural relationship and potential activities of this compound.
References
- 1. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. pasg.nhs.uk [pasg.nhs.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2-Mercaptobenzothiazole(149-30-4) 1H NMR [m.chemicalbook.com]
- 16. 2-Mercaptobenzoxazole(2382-96-9) 1H NMR [m.chemicalbook.com]
- 17. 2-Mercaptobenzimidazole(583-39-1) 13C NMR [m.chemicalbook.com]
- 18. 2-Mercaptobenzoxazole(2382-96-9) 13C NMR [m.chemicalbook.com]
- 19. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and Characterization of Benzoselenazole Derivatives as Potent and Selective c-MYC Transcription Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties and Potential Biological Activities of 2-Mercaptobenzselenazole (CAS 10486-58-5)
Disclaimer: Scientific data regarding the biological activities of 2-Mercaptobenzselenazole (CAS 10486-58-5) is scarce in publicly available literature. This guide provides a comprehensive overview of its known physicochemical properties and extrapolates its potential biological activities based on the well-documented activities of its close structural analogs, 2-mercaptobenzothiazole and 2-mercaptobenzoxazole. The proposed biological activities and experimental protocols are therefore hypothetical and intended to serve as a foundational resource for future research.
Core Chemical and Physical Properties
This compound is a heterocyclic organoselenium compound. Its core structure consists of a fusion between a benzene ring and a selenazole ring, with a mercapto group at the 2-position.
| Property | Value | Reference |
| CAS Number | 10486-58-5 | |
| Molecular Formula | C₇H₅NSSe | [1] |
| Molecular Weight | 214.15 g/mol | [1] |
| Boiling Point | 321.495 °C at 760 mmHg | |
| Flash Point | 148.235 °C | |
| Appearance | Data not available | |
| Solubility | Data not available | |
| Vapor Pressure | 0 mmHg at 25 °C |
Potential Biological Activities (Based on Analogs)
Based on the extensive research on its sulfur and oxygen analogs (2-mercaptobenzothiazole and 2-mercaptobenzoxazole), this compound is hypothesized to possess significant antimicrobial and anticancer properties. The presence of the selenium atom may modulate this activity, potentially offering enhanced or novel therapeutic effects.
Potential Antimicrobial Activity
Derivatives of 2-mercaptobenzothiazole have demonstrated broad-spectrum antimicrobial activity. It is plausible that this compound could exhibit similar properties.
| Analog Compound | Organism | Activity (MIC) | Reference |
| 2-mercaptobenzothiazole deriv. | Staphylococcus aureus | 3.12 µg/mL | [2] |
| 2-mercaptobenzothiazole deriv. | Escherichia coli | 25 µg/mL | [2] |
| 2-mercaptobenzothiazole | Candida strains | 1 - 78 mg/L (EC50) | [2] |
Potential Anticancer Activity
Derivatives of 2-mercaptobenzoxazole have shown potent activity against various cancer cell lines, often through the inhibition of protein kinases.[1] It is proposed that this compound and its derivatives could be investigated as a novel class of anticancer agents.
| Analog Compound | Cell Line | Activity (IC₅₀) | Reference |
| 2-mercaptobenzoxazole deriv. 6b | HepG2 | 6.83 µM | [1] |
| 2-mercaptobenzoxazole deriv. 6b | MCF-7 | 3.64 µM | [1] |
| 2-mercaptobenzoxazole deriv. 6b | MDA-MB-231 | 2.14 µM | [1] |
| 2-mercaptobenzoxazole deriv. 6b | HeLa | 5.18 µM | [1] |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the investigation of the biological activities of this compound.
Synthesis of this compound
A potential synthetic route can be adapted from methods used for analogous compounds. A plausible method involves the reaction of 2-aminoselenophenol with carbon disulfide.
Materials:
-
2-aminoselenophenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2-aminoselenophenol in ethanol.
-
Add a solution of potassium hydroxide in ethanol to the mixture.
-
Slowly add carbon disulfide to the reaction mixture at room temperature.
-
Reflux the mixture for several hours.
-
After cooling, pour the reaction mixture into water.
-
Acidify with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microbial suspension.
-
Add the inoculum to each well of the microplate.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Visualizations
Experimental Workflow for Biological Screening
Caption: A general experimental workflow for the biological evaluation of this compound.
Hypothetical Signaling Pathway for Anticancer Activity
Based on the known targets of 2-mercaptobenzoxazole derivatives, a plausible mechanism of action for the anticancer effects of this compound could involve the inhibition of key protein kinases in cancer cell signaling pathways.
Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of this compound.
References
In-Depth Technical Guide: A Methodological Approach to the Theoretical DFT Study of 2-Mercaptobenzselenazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptobenzselenazole is a heterocyclic compound of interest due to its structural similarity to biologically and industrially significant molecules like 2-mercaptobenzothiazole, which is used as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor. The replacement of the sulfur atom in the thiazole ring with a selenium atom is expected to modulate the electronic structure and, consequently, the chemical reactivity and biological activity of the molecule. Theoretical studies employing Density Functional Theory (DFT) are powerful tools for elucidating the molecular properties of such compounds at the atomic level. This guide outlines a robust computational workflow for a comprehensive DFT investigation of this compound.
Core Concepts in DFT analysis of Heterocyclic Compounds
A thorough DFT study of this compound would aim to investigate several key aspects of its molecular and electronic structure. These include:
-
Tautomerism: Like its analogs, this compound can exist in two tautomeric forms: the thione and the thiol. Determining the relative stability of these tautomers is crucial as it governs the molecule's reactivity.
-
Molecular Geometry: A precise understanding of bond lengths, bond angles, and dihedral angles provides the foundation for understanding the molecule's steric and electronic properties.
-
Vibrational Analysis: The calculated vibrational frequencies (IR and Raman spectra) can be compared with experimental data to validate the computational model and to assign spectral features to specific molecular motions.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and optical properties.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis offers a detailed picture of the electron density distribution, intramolecular charge transfer, and the nature of chemical bonds.
Proposed Experimental (Computational) Protocols
The following section details a recommended computational methodology for a DFT study of this compound.
Software
The Gaussian suite of programs (e.g., Gaussian 16) is a widely used and powerful tool for DFT calculations. Other suitable software packages include ORCA, GAMESS, and NWChem.
Level of Theory
A common and reliable approach for this type of molecule is to use a hybrid DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which combines the strengths of both Hartree-Fock theory and DFT. For the basis set, a Pople-style basis set like 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing anions and lone pairs, while the polarization functions (d,p) are necessary for describing the anisotropic electron density in a molecule with multiple heteroatoms.
Computational Steps
-
Geometry Optimization: The initial structures of both the thione and thiol tautomers of this compound are built. A geometry optimization is then performed to find the minimum energy structure for each tautomer.
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The results of this calculation provide the theoretical vibrational spectra.
-
Tautomer Stability Analysis: The relative energies of the optimized thione and thiol tautomers are compared to determine the more stable form. The zero-point vibrational energies (ZPVE) should be included in this comparison for greater accuracy.
-
Electronic Property Calculation: From the optimized structures, various electronic properties are calculated. This includes the HOMO and LUMO energies and the generation of molecular orbital plots.
-
NBO Analysis: A Natural Bond Orbital analysis is performed to investigate the intramolecular electronic interactions and charge distribution.
Data Presentation
The quantitative data generated from the DFT calculations should be organized into clear and concise tables for easy interpretation and comparison with potential future experimental results.
Table 1: Optimized Geometrical Parameters for this compound Tautomers
| Parameter | Thione Tautomer | Thiol Tautomer |
| Bond Lengths (Å) | ||
| C-Se | Calculated Value | Calculated Value |
| C-N | Calculated Value | Calculated Value |
| C=S | Calculated Value | N/A |
| C-SH | N/A | Calculated Value |
| ... | ... | ... |
| Bond Angles (°) | ||
| C-Se-C | Calculated Value | Calculated Value |
| C-N-C | Calculated Value | Calculated Value |
| ... | ... | ... |
| Dihedral Angles (°) | ||
| ... | Calculated Value | Calculated Value |
Table 2: Calculated Vibrational Frequencies for the Most Stable Tautomer of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν(N-H) | Calculated Value | Calculated Value | Calculated Value | N-H stretch |
| ν(C=S) | Calculated Value | Calculated Value | Calculated Value | C=S stretch |
| ν(C-H) | Calculated Value | Calculated Value | Calculated Value | Aromatic C-H stretch |
| ... | ... | ... | ... | ... |
Table 3: Electronic Properties of this compound Tautomers
| Property | Thione Tautomer | Thiol Tautomer |
| Total Energy (Hartree) | Calculated Value | Calculated Value |
| HOMO Energy (eV) | Calculated Value | Calculated Value |
| LUMO Energy (eV) | Calculated Value | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value |
| Dipole Moment (Debye) | Calculated Value | Calculated Value |
Visualization of Computational Workflow
A clear workflow diagram is essential for understanding the logical progression of a DFT study.
Caption: A flowchart illustrating the typical workflow for a DFT study of this compound.
Conclusion
While direct computational studies on this compound are currently lacking in the scientific literature, the well-established methodologies for its analogs provide a clear and reliable roadmap for future investigations. A systematic DFT study, as outlined in this guide, would provide invaluable insights into the fundamental molecular and electronic properties of this intriguing molecule. Such a study would not only contribute to the fundamental understanding of heterocyclic chemistry but also pave the way for the rational design of new materials and therapeutic agents. Researchers are encouraged to undertake such studies to fill the current knowledge gap.
2-Mercaptobenzselenazole solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-Mercaptobenzselenazole in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide presents qualitative solubility information and detailed quantitative data for the structurally analogous compound, 2-Mercaptobenzothiazole, to serve as a valuable reference. Additionally, standardized experimental protocols for determining solubility are detailed, alongside logical workflows for solvent selection in research and development.
Qualitative Solubility of this compound
-
Good solubility is often observed in polar aprotic solvents and some alcohols.
-
Poor solubility is typically found in non-polar hydrocarbon solvents.
For recrystallization, a common technique for purification, a solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Two-solvent recrystallization methods are also frequently employed, where the compound is dissolved in a "good" solvent and a "poor" solvent (an anti-solvent) is added to induce precipitation.
Quantitative Solubility of 2-Mercaptobenzothiazole (Analogue)
The following table summarizes the mole fraction solubility (x₁) of 2-Mercaptobenzothiazole in various organic solvents at different temperatures. This data is extracted from a study by Li, et al. (2017) and can be used as a proxy to estimate the behavior of this compound.[1]
| Solvent | Temperature (K) | Mole Fraction (x₁) x 10³ |
| Methanol | 273.15 | 1.85 |
| 298.15 | 4.31 | |
| 318.15 | 8.02 | |
| Ethanol | 273.15 | 2.53 |
| 298.15 | 6.01 | |
| 318.15 | 11.42 | |
| n-Propanol | 273.15 | 3.21 |
| 298.15 | 7.82 | |
| 318.15 | 15.21 | |
| Isopropanol | 273.15 | 2.69 |
| 298.15 | 6.78 | |
| 318.15 | 13.57 | |
| n-Butanol | 273.15 | 3.89 |
| 298.15 | 9.75 | |
| 318.15 | 19.45 | |
| Acetonitrile | 273.15 | 1.42 |
| 298.15 | 3.89 | |
| 318.15 | 8.21 | |
| Ethyl Acetate | 273.15 | 5.21 |
| 298.15 | 13.24 | |
| 318.15 | 26.58 | |
| Toluene | 273.15 | 1.25 |
| 298.15 | 3.56 | |
| 318.15 | 7.89 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the isothermal dissolution equilibrium method, adapted from the procedure used for 2-Mercaptobenzothiazole, which is a standard and reliable method for determining the solubility of solid compounds in organic solvents.[1]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at various temperatures.
Apparatus:
-
Jacketed glass vessel (e.g., 100 mL)
-
Thermostatic water bath with temperature control (±0.05 K)
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance (±0.0001 g)
-
Syringes with filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation: An excess amount of solid this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.
-
Equilibration: The vessel is sealed and the mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath. The system is allowed to reach equilibrium, which is typically determined by taking measurements at different time intervals until the concentration of the solute in the solution remains constant (e.g., over 24 hours).
-
Sampling: Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a sufficient time (e.g., 2 hours) to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe to the measurement temperature and immediately filtered to remove any suspended particles.
-
Analysis: A known mass of the filtered solution is diluted with the appropriate mobile phase, and the concentration of this compound is determined using a calibrated HPLC method.
-
Calculation: The mole fraction solubility (x₁) is calculated using the following equation:
x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ and M₁ are the mass and molar mass of this compound, respectively.
-
m₂ and M₂ are the mass and molar mass of the solvent, respectively.
-
-
Temperature Variation: The experiment is repeated at different temperatures to obtain a solubility curve.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate key workflows in solubility studies.
Caption: Experimental workflow for determining solubility.
Caption: Logical workflow for solvent selection.
References
Spectroscopic Analysis of 2-Mercaptobenzselenazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Mercaptobenzselenazole is a heterocyclic organic compound of interest in medicinal chemistry and materials science. A comprehensive understanding of its molecular structure and purity is paramount for its application in research and development. This document provides a guide to the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of public domain experimental data for this specific molecule, this guide outlines the expected spectral features based on the analysis of analogous compounds, namely 2-mercaptobenzothiazole and 2-mercaptobenzoxazole, and provides a general experimental framework for its synthesis and analysis.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons of the benzene ring and the N-H proton of the heterocyclic ring. The chemical shifts of the aromatic protons will be influenced by the selenium atom and the thione group.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shift of the C=Se carbon will be a key identifier.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H (Aromatic) | 7.0 - 8.0 | Complex multiplet pattern expected for the four aromatic protons. |
| ¹H (N-H) | 12.0 - 14.0 | Broad singlet, chemical shift can be concentration and solvent dependent. |
| ¹³C (Aromatic) | 110 - 150 | Six distinct signals are expected for the aromatic carbons. |
| ¹³C (C=Se) | 180 - 200 | Expected to be the most downfield signal. |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H | 3100 - 3300 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=N | 1600 - 1650 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C=Se | 1000 - 1200 | Stretching |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of this compound. These protocols are based on standard laboratory techniques for the synthesis and characterization of related heterocyclic compounds.
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of 2-aminoselenophenol with carbon disulfide.
Materials:
-
2-Aminoselenophenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolve a known molar equivalent of potassium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add a molar equivalent of 2-aminoselenophenol.
-
Slowly add a slight molar excess of carbon disulfide to the reaction mixture.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold distilled water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
NMR Spectroscopic Analysis
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum.
IR Spectroscopic Analysis
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR Method: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Record the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
-
The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and outlines the standard experimental procedures for its synthesis and analysis. While direct experimental data remains elusive in the public domain, the provided information serves as a valuable resource for researchers initiating studies on this compound. It is strongly recommended that any newly synthesized this compound be thoroughly characterized using the described spectroscopic methods to confirm its identity and purity before further use.
The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Benzoselenazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoselenazole scaffold, a heterocyclic motif incorporating a benzene ring fused to a selenazole ring, has emerged as a structure of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of the selenium atom, have led to a diverse range of applications, from anticancer agents to fluorescent probes. Despite its growing importance, the history of this fascinating heterocycle is not widely known. This technical guide provides an in-depth exploration of the discovery and historical development of benzoselenazoles, complete with detailed experimental protocols from seminal works, quantitative data, and graphical representations of synthetic pathways and biological mechanisms.
The Pioneering Synthesis: A Glimpse into the Past
The first documented synthesis of a benzoselenazole derivative is attributed to the work of Yü-Gwan Chen in his 1922 thesis from the University of Chicago.[1] Chen's work focused on the synthesis of 2-phenylbenzoselenazole and its derivatives.[1] He adapted a method previously described by Fromm and Martin for the synthesis of benzothiazoles.[2] The foundational approach involved the reaction of o-aminoselenophenol with a suitable electrophile, in this case, benzaldehyde, to construct the five-membered selenazole ring fused to the benzene ring.
While the chemistry of benzoselenazoles has evolved significantly over the past century, these early investigations laid the crucial groundwork for all subsequent developments in the field. For many years, the exploration of benzoselenazole chemistry was hampered by the limited availability of convenient and efficient synthetic methodologies.[3]
Evolution of Synthetic Methodologies
The traditional routes to benzoselenazoles often involved multi-step procedures under harsh reaction conditions, utilizing reagents like diaryl diselenides, elemental selenium, or selenocyanates.[3] These methods often suffered from low yields and limited substrate scope. A significant breakthrough in the synthesis of benzoselenazoles came with the advent of copper-catalyzed cross-coupling reactions. These methods have provided milder and more efficient pathways to a wide variety of substituted benzoselenazoles.[4]
Early Synthetic Protocol: Synthesis of 2-Phenylbenzoselenazole (Chen, 1922)
This protocol is based on the modification of the method by Fromm and Martin.[2]
Experimental Protocol:
-
Preparation of o-Nitrophenyl Diselenide: o-Nitraniline is diazotized and then treated with a solution of sodium diselenide. The resulting o-nitrophenyl diselenide is then purified.
-
Reduction to o-Aminoselenophenol: The o-nitrophenyl diselenide is reduced using a suitable reducing agent, such as sodium hydrosulfite, to yield o-aminoselenophenol. This intermediate is highly unstable and is typically used immediately in the next step.
-
Condensation with Benzaldehyde: The freshly prepared o-aminoselenophenol is condensed with benzaldehyde in an acidic medium. The reaction mixture is heated to effect cyclization and dehydration, leading to the formation of 2-phenylbenzoselenazole.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data from Early Syntheses:
| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 2-Phenylbenzoselenazole | o-Aminoselenophenol, Benzaldehyde | Acidic medium, Heat | Not explicitly stated | [1],[2] |
Modern Synthetic Protocol: Copper-Catalyzed Synthesis of 2-Substituted-1,3-Benzoselenazoles
Modern approaches often utilize copper catalysts to facilitate the formation of the C-Se and C-N bonds necessary for the benzoselenazole ring system.
Experimental Protocol (General Procedure): [5]
-
Reaction Setup: To a flame-dried reaction vessel, add selenium powder (1.0 mmol), the corresponding amine (1.2 mmol), 2-iodophenyl isocyanide (1.0 mmol), a copper(I) catalyst (e.g., CuI, 1-5 mol%), and a suitable solvent (e.g., THF, DMF).
-
Reaction Execution: The reaction mixture is stirred at room temperature or heated, depending on the specific substrates and catalyst system, for a period ranging from a few hours to 24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table of Quantitative Data for Modern Copper-Catalyzed Syntheses:
| Entry | 2-Halophenyl isocyanide | Amine | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Iodophenyl isocyanide | Piperidine | CuI (1) | THF | 0.5 | rt | 99 | [5] |
| 2 | 2-Bromophenyl isocyanide | Piperidine | CuI (1) | THF | 12 | rt | 95 | [5] |
| 3 | 2-Iodophenyl isocyanide | Morpholine | CuI (1) | THF | 0.5 | rt | 98 | [5] |
| 4 | 2-Iodophenyl isocyanide | n-Butylamine | CuI (1) | THF | 24 | rt | 71 | [5] |
Characterization Data for a Representative Benzoselenazole (2-(1-Piperidyl)-1,3-benzoselenazole): [5]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.61 (d, J = 7.8 Hz, 1H), 7.53 (d, J = 8.1 Hz, 1H), 7.28-7.24 (m, 1H), 6.98-6.94 (m, 1H), 3.55 (br s, 4H), 1.68 (br s, 6H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 168.8, 154.4, 133.0, 125.8, 123.5, 120.8, 119.7, 50.8, 25.4, 24.3.
-
MS (EI) m/z: 266 (M⁺).
Visualizing the Synthesis
The following diagrams, generated using the DOT language, illustrate the historical and modern synthetic pathways to benzoselenazoles.
Biological Significance and Signaling Pathways
Benzoselenazole derivatives have garnered significant attention for their potential as therapeutic agents, particularly in the realm of oncology.[6][7] Their mechanisms of action are often attributed to their ability to modulate cellular redox homeostasis and interact with key signaling proteins.
One of the primary biological targets of some benzoselenazoles is the enzyme thioredoxin reductase (TrxR) .[6] TrxR is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining the cellular redox balance and is often overexpressed in cancer cells. Inhibition of TrxR by benzoselenazole derivatives can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently apoptosis in cancer cells.
More recently, benzoselenazole derivatives have been identified as potent and selective inhibitors of c-MYC transcription .[8] The c-MYC oncogene is a critical driver of cell proliferation and is frequently dysregulated in a wide range of human cancers. Certain benzoselenazoles have been shown to stabilize the G-quadruplex structure in the promoter region of the c-MYC gene, thereby repressing its transcription. This targeted approach offers a promising strategy for the development of novel anticancer therapies.
Furthermore, the benzothiazole scaffold, a close structural analog of benzoselenazole, has been extensively studied for its ability to inhibit various kinases involved in cancer cell signaling pathways, such as the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[9][10] Given the structural similarity, it is plausible that benzoselenazoles may also exert their anticancer effects through the modulation of these critical signaling cascades.
Conclusion and Future Perspectives
From its initial synthesis in the early 20th century to its current status as a privileged scaffold in drug discovery, the journey of the benzoselenazole ring system is a testament to the continuous evolution of synthetic chemistry and the ever-expanding search for novel therapeutic agents. The development of modern synthetic methods, particularly those catalyzed by copper, has been instrumental in unlocking the full potential of this unique heterocycle. As our understanding of the intricate signaling pathways that drive diseases like cancer deepens, the targeted design of novel benzoselenazole derivatives holds immense promise for the future of medicine. Further research into their mechanisms of action and the development of even more efficient and sustainable synthetic routes will undoubtedly continue to be a vibrant and rewarding area of scientific inquiry.
References
- 1. Lewis acid-promoted formation of benzoselenazole derivatives using SeO2 as a selenium source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. upload.wikimedia.org [upload.wikimedia.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Synthesis of Benzoselenazoles: Advances, Mechanisms, and Biological Applications: A Brief Review [jsynthchem.com]
- 7. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomerism of 2-Mercaptobenzazoles with a Focus on 2-Mercaptobenzselenazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for molecular properties and biological activity. This guide provides a comprehensive overview of the tautomeric phenomena observed in the 2-mercaptobenzazole series, with a particular focus on the less-studied 2-mercaptobenzselenazole. While direct experimental and extensive computational data for the selenium analogue are sparse in the current literature, this document synthesizes findings from its oxygen and sulfur counterparts (2-mercaptobenzoxazole and 2-mercaptobenzothiazole) to provide a predictive framework for understanding its behavior. This guide covers the theoretical underpinnings of the thione-thiol equilibrium, details common experimental and computational methodologies for its study, and presents available quantitative data for analogous systems to inform future research and development.
Introduction to Tautomerism in 2-Mercaptobenzazoles
The 2-mercaptobenzazole scaffold is a privileged structure in medicinal chemistry and materials science. The potential for tautomerism in these molecules arises from the migration of a proton between the exocyclic sulfur/selenium atom and the ring nitrogen atom. This results in an equilibrium between the thione (or selone ) form and the thiol (or selenol ) form.
The position of this equilibrium is crucial as the two tautomers exhibit different physicochemical properties, including polarity, lipophilicity, hydrogen bonding capabilities, and metal-chelating properties. These differences can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, making a thorough understanding of its tautomeric preferences essential for drug design and development.
The Thione-Thiol Tautomeric Equilibrium
The central equilibrium discussed in this guide is the proton transfer between the exocyclic chalcogen (S or Se) and the endocyclic nitrogen atom.
Caption: Tautomeric equilibrium between the selone and selenol forms of this compound.
Note: Due to limitations in rendering chemical structures directly in DOT, image placeholders are used. The diagram illustrates the concept of the equilibrium.
Experimental Methodologies for Studying Tautomerism
A variety of spectroscopic and analytical techniques are employed to investigate tautomeric equilibria. The choice of method depends on the specific properties of the tautomers and the desired quantitative or qualitative information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for identifying the predominant tautomeric form in solution. Key diagnostic signals include:
-
¹H NMR: The presence of a broad signal for the N-H proton (typically downfield) is indicative of the thione/selone form. The absence of a distinct S-H or Se-H proton signal, which would be expected for the thiol/selenol form, further supports this assignment.
-
¹³C NMR: The chemical shift of the C2 carbon is highly informative. In the thione/selone form, this carbon is a thiocarbonyl/selenocarbonyl carbon and resonates at a significantly downfield chemical shift (e.g., >160 ppm) compared to the C=N carbon of the thiol/selenol form.
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of specific functional groups characteristic of each tautomer.
-
Thione/Selone Form: Look for N-H stretching vibrations (typically in the 3400-3100 cm⁻¹ region) and the C=S or C=Se stretching vibrations (which are often weaker and can be found in the fingerprint region).
-
Thiol/Selenol Form: The presence of a weak S-H or Se-H stretching band (around 2600-2550 cm⁻¹ for S-H) and a C=N stretching vibration (around 1650-1550 cm⁻¹) would indicate the thiol/selenol tautomer.
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It allows for the precise determination of bond lengths and the location of the proton, definitively identifying the tautomeric form present in the crystal lattice.
Caption: General experimental workflow for the study of this compound tautomerism.
Computational Approaches to Tautomerism
In the absence of extensive experimental data, computational chemistry offers a powerful avenue for predicting the relative stabilities of tautomers.
Density Functional Theory (DFT)
DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules. By optimizing the geometries of the different tautomers and calculating their energies, the relative stability can be determined. The B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)) is a common choice for such studies.
Solvent Effects
The inclusion of solvent effects is critical for accurate predictions, as the polarity of the solvent can influence the tautomeric equilibrium. The Polarizable Continuum Model (PCM) is a common implicit solvation model used in conjunction with DFT calculations to simulate the effect of a solvent.
Quantitative Data for Analogous 2-Mercaptobenzazoles
| Compound | Method | Solvent | Predominant Tautomer | Relative Energy (kcal/mol) | Reference |
| 2-Mercaptobenzimidazole | DFT (B3LYP/6-311G) | Gas Phase | Thione | Thione is more stable | [1] |
| 2-Mercaptobenzimidazole | DFT (B3LYP/6-311G) | Water (PCM) | Thione | Thione is more stable | [1] |
| 2-Mercaptobenzoxazole | DFT (B3LYP/6-311G) | Gas Phase | Thione | Thione is more stable | [1] |
| 2-Mercaptobenzothiazole | DFT (B3LYP/6-311G) | Gas Phase | Thione | Thione is more stable | [1] |
Note: The relative energy values often show the thione form to be several kcal/mol more stable than the thiol form.
Predicted Tautomeric Behavior of this compound
Based on the trends observed in the oxygen and sulfur analogues, the following predictions can be made for this compound:
-
Predominant Tautomer: The selone form is expected to be the more stable and therefore predominant tautomer in both the gas phase and in various solvents.
-
Spectroscopic Signatures:
-
¹H NMR: A signal corresponding to an N-H proton is expected.
-
¹³C NMR: A downfield signal for the C=Se carbon is anticipated.
-
IR: An N-H stretching band should be observable.
-
-
Solvent Effects: While polar solvents might slightly shift the equilibrium, the selone form is likely to remain dominant across a range of solvent polarities.
Conclusion and Future Directions
The study of tautomerism in this compound is an area ripe for further investigation. While analogies to its sulfur and oxygen counterparts provide a strong predictive foundation, dedicated experimental and computational studies are necessary to definitively characterize its tautomeric behavior. Researchers are encouraged to employ the methodologies outlined in this guide to generate quantitative data on the tautomeric equilibrium of this and related selenium-containing heterocyclic systems. A deeper understanding of these fundamental properties will undoubtedly accelerate the development of novel therapeutic agents and functional materials based on the benzoselenazole scaffold.
References
A Guide to Quantum Chemical Calculations for 2-Mercaptobenzselenazole: Methodologies and Spectroscopic Insights
Theoretical Framework: Density Functional Theory
Modern quantum chemical investigations heavily rely on Density Functional Theory (DFT), a computational method that calculates the electronic structure of atoms, molecules, and solids.[1] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and effective method for studying organic molecules.[2][3] This approach, often paired with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), provides a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties.[2][4]
Computational Workflow
The process of performing quantum chemical calculations on a molecule like 2-Mercaptobenzselenazole follows a structured workflow. This typically involves geometry optimization, frequency calculations, and further analysis of the electronic structure.
Caption: A logical workflow for quantum chemical calculations.
Molecular Structure and Geometry
The first step in any quantum chemical study is to determine the equilibrium geometry of the molecule. This is achieved through an optimization process that finds the lowest energy arrangement of the atoms. For this compound, which can exist in tautomeric forms (thiol and thione), it is crucial to calculate the relative energies of both forms to identify the most stable tautomer.[2] The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, can then be compared with experimental data if available.
Table 1: Representative Optimized Geometrical Parameters for Heterocyclic Thiols (Calculated at the B3LYP/6-31G(d,p) level)
| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle | Bond Angle (°) |
| Bond Lengths | C-S | 1.76 | Bond Angles | C-S-H | 98.5 |
| C=Se | 1.83 | C-N-C | 110.2 | ||
| C-N | 1.38 | N-C-S | 125.4 | ||
| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 118.5 - 121.0 | ||
| C-H (aromatic) | 1.08 | ||||
| N-H | 1.01 | ||||
| S-H | 1.34 |
Note: These are example values based on calculations of similar molecules and may differ for this compound.
Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding.[3] Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, which aids in the assignment of experimental spectra.[5] A frequency calculation on the optimized geometry is performed, and the absence of imaginary frequencies confirms that the structure is a true energy minimum.
Table 2: Selected Calculated Vibrational Frequencies and Their Assignments for a Heterocyclic Thiol
| Mode | Frequency (cm⁻¹) (Scaled) | Assignment |
| ν(N-H) | 3450 | N-H stretching |
| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |
| ν(C=N) | 1620 | C=N stretching |
| ν(C=C) aromatic | 1580 - 1400 | Aromatic C=C stretching |
| δ(N-H) | 1550 | N-H in-plane bending |
| ν(C-S) | 750 | C-S stretching |
| ν(C-Se) | 680 | C-Se stretching |
Note: Calculated frequencies are often scaled to better match experimental values.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule.[6] The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.[6] The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important parameter that reflects the molecule's kinetic stability and chemical reactivity.[2][6] A smaller energy gap suggests higher reactivity.
Caption: The HOMO-LUMO energy gap and its relation to reactivity.
Table 3: Key Electronic Properties Derived from FMO Analysis
| Parameter | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron donating ability |
| LUMO Energy (ELUMO) | - | Electron accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Measure of reactivity |
| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | Global electrophilic nature |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units.[4] It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.
Caption: Visualization of an NBO donor-acceptor interaction.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.[4] The different colors on the MEP surface represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
Experimental Protocols
Computational Details
A typical computational protocol for this compound would involve the following steps:
-
Software: Gaussian 09 or a more recent version is a commonly used software package.[2]
-
Method: The B3LYP functional is a suitable choice for the DFT calculations.[4]
-
Basis Set: A basis set such as 6-31G(d,p) or 6-311++G(d,p) should be employed.[2][4]
-
Geometry Optimization: The molecular geometry should be fully optimized in the gas phase or with a solvent model.
-
Frequency Calculation: A frequency calculation should be performed at the same level of theory to confirm the nature of the stationary point and to obtain thermodynamic data and vibrational spectra.
-
Further Analyses: NBO, HOMO-LUMO, and MEP analyses are then carried out on the optimized geometry.
Spectroscopic Measurements
For validation of the computational results, experimental spectra are essential.
-
FT-IR Spectroscopy: The FT-IR spectrum can be recorded in the range of 4000-400 cm⁻¹ using a spectrometer with the sample prepared as a KBr pellet.[2]
-
FT-Raman Spectroscopy: The FT-Raman spectrum can be recorded in the range of 3700-100 cm⁻¹ using a spectrometer with a suitable laser excitation source.[2]
Conclusion
Quantum chemical calculations, particularly using DFT methods, provide a powerful and insightful approach to understanding the fundamental properties of this compound. By following the methodologies outlined in this guide, researchers can gain detailed information about its molecular structure, vibrational signatures, and electronic characteristics. This knowledge is invaluable for applications in drug design, materials science, and understanding its biological activity. While this guide provides a framework based on analogous molecules, specific computational studies on this compound are needed to provide precise quantitative data.
References
- 1. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular structure, vibrational spectral assignments, HOMO-LUMO, MESP, Mulliken analysis and thermodynamic properties of 2,6-xylenol and 2,5-dimethyl cyclohexanol based on DFT calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. irjweb.com [irjweb.com]
Methodological & Application
Application Notes and Protocols for 2-Mercaptobenzselenazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Mercaptobenzselenazole, also known by its tautomeric form benzoselenazole-2-thione, in organic synthesis. While less common than its thio- and oxo-analogs, this compound serves as a versatile precursor for the synthesis of various selenium-containing heterocyclic compounds, which are of growing interest in medicinal chemistry and materials science due to their unique biological and electronic properties.
Overview of Reactivity
This compound is a bicyclic heterocyclic compound featuring a reactive exocyclic selenium atom. Its reactivity is primarily centered around the nucleophilic character of the selenium atom in its thiol tautomeric form or the adjacent nitrogen atom in its thione form. This allows for a range of synthetic transformations, including alkylation, acylation, and cyclocondensation reactions, providing access to a diverse array of 2-substituted benzoselenazoles.
Key Synthetic Applications
The primary application of this compound in organic synthesis is as a building block for more complex heterocyclic systems. The selenium atom can be readily functionalized, and the benzoselenazole core can be incorporated into larger molecular scaffolds.
Synthesis of 2-Substituted Benzoselenazoles
A general and practical approach to 2-substituted benzoselenazoles involves the domino oxidative cyclization of methyl ketones with bis(2-aminophenyl) diselenide. While this method does not directly use this compound as a starting material, it highlights a pathway to derivatives that can also be accessed from it. For instance, 2-acyl-benzo[1,3-d]selenazoles can be synthesized in a one-pot reaction.[1]
A more direct functionalization involves the reaction of this compound with various electrophiles.
Synthesis of Fused Heterocyclic Systems
This compound can serve as a key intermediate in the synthesis of fused heterocyclic systems. For example, it can be used to prepare 2H-pyrimido[2,1-b]benzoselenazoles through rearrangement reactions of appropriately substituted precursors.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization.
Synthesis of this compound (Benzoselenazole-2-thione)
General Workflow for the Synthesis of this compound:
Figure 1. General workflow for the synthesis of this compound.
Protocol:
-
To a stirred solution of 2-aminoselenophenol in ethanol, add a stoichiometric amount of potassium hydroxide and stir until dissolved.
-
Add a slight excess of carbon disulfide dropwise to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Acidify the aqueous solution with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Synthesis of 2-Acyl-benzo[1,3-d]selenazoles
This protocol describes a one-pot synthesis of 2-acyl-benzo[1,3-d]selenazoles from aryl methyl ketones and bis(2-aminophenyl) diselenide.[1]
Reaction Scheme:
Figure 2. Synthesis of 2-Acyl-benzoselenazoles.
Protocol:
-
In a reaction vessel, combine the aryl methyl ketone, bis(2-aminophenyl) diselenide, and sodium metabisulfite (Na₂S₂O₅) in DMSO.
-
Heat the mixture at 100 °C for 48 hours or utilize microwave irradiation for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Synthesis of 2-Acyl-benzo[1,3-d]selenazoles [1]
| Entry | Aryl Methyl Ketone | Product | Time (h) | Yield (%) |
| 1 | Acetophenone | 2-Benzoyl-benzoselenazole | 48 (conventional) / 2 (MW) | 75 / 85 |
| 2 | 4-Methoxyacetophenone | 2-(4-Methoxybenzoyl)-benzoselenazole | 48 (conventional) / 2 (MW) | 80 / 90 |
| 3 | 4-Nitroacetophenone | 2-(4-Nitrobenzoyl)-benzoselenazole | 48 (conventional) / 2 (MW) | 70 / 82 |
Further Reactions and Derivatizations
The 2-mercapto group of benzoselenazole-2-thione is a versatile handle for further synthetic transformations.
S-Alkylation
The selenium atom can be readily alkylated using various alkylating agents such as alkyl halides or sulfates in the presence of a base. This reaction leads to the formation of 2-(alkylthio)benzoselenazoles, which are valuable intermediates for further functionalization.
S-Acylation
Similarly, acylation of the selenium atom can be achieved using acyl halides or anhydrides to yield 2-(acylthio)benzoselenazoles.
Logical Relationships in Synthesis
The following diagram illustrates the central role of this compound in the synthesis of its derivatives.
References
Application Notes and Protocols: 2-Mercaptobenzselenazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptobenzselenazole is a heterocyclic organoselenium compound with a structure analogous to the well-known 2-mercaptobenzothiazole (MBT), a widely used vulcanization accelerator and corrosion inhibitor. The replacement of the sulfur atom in the thiazole ring with selenium is anticipated to impart unique properties to the molecule, opening up new avenues for its application in materials science. Organoselenium compounds are known for their distinct reactivity, redox properties, and ability to form strong bonds with metals, making this compound a promising candidate for a range of applications. This document provides detailed application notes and hypothetical protocols for the use of this compound in various areas of materials science, based on inferred functionalities from its structural analogs and the known chemistry of organoselenium compounds. While direct experimental data for this compound is limited in publicly available literature, these protocols provide a robust starting point for researchers to explore its potential.
Application as a Vulcanization Accelerator for Rubber
Application Note:
This compound is proposed as a novel vulcanization accelerator for natural and synthetic rubbers. Similar to its thiazole analog, it is expected to participate in the formation of sulfur cross-links between polymer chains, a critical process for enhancing the mechanical properties of rubber, such as elasticity, strength, and durability. The presence of the selenium atom may influence the kinetics of the vulcanization process, potentially offering advantages in terms of cure rate, scorch safety, and the final properties of the vulcanized rubber. The Se-S bonds formed during the process might also impart unique thermal and oxidative stability to the rubber network.
Experimental Protocol: Evaluation of this compound as a Vulcanization Accelerator
This protocol outlines the procedure for compounding and testing the vulcanization characteristics of a model rubber formulation using this compound as an accelerator.
Materials:
-
Natural Rubber (SMR 20)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Sulfur (S)
-
This compound
-
Internal mixer (e.g., Brabender or Banbury type)
-
Two-roll mill
-
Moving Die Rheometer (MDR)
-
Tensile testing machine
Procedure:
-
Compounding:
-
Masticate the natural rubber in the internal mixer at a rotor speed of 60 rpm for 2 minutes.
-
Add zinc oxide and stearic acid and mix for another 3 minutes.
-
Add this compound and mix for 2 minutes.
-
Finally, add sulfur and mix for 1.5 minutes.
-
Discharge the compound and homogenize it on a two-roll mill.
-
-
Curing Characteristics:
-
Determine the curing characteristics of the rubber compound using a Moving Die Rheometer (MDR) at 160°C according to ASTM D5289.
-
Record the scorch time (ts2), optimum cure time (t90), minimum torque (ML), and maximum torque (MH).
-
-
Vulcanization:
-
Press-cure the compounded rubber sheets in a hydraulic press at 160°C for the optimum cure time (t90) determined from the MDR.
-
-
Mechanical Testing:
-
Cut dumbbell-shaped specimens from the vulcanized sheets.
-
Measure the tensile strength, elongation at break, and modulus at 300% elongation using a tensile testing machine according to ASTM D412.
-
Data Presentation:
Table 1: Hypothetical Curing Characteristics of Rubber Compounds with this compound
| Parameter | Control (without accelerator) | This compound (1.5 phr) |
| Scorch Time (ts2, min) | > 30 | 5.2 |
| Optimum Cure Time (t90, min) | > 60 | 12.5 |
| Minimum Torque (ML, dNm) | 1.5 | 1.8 |
| Maximum Torque (MH, dNm) | 5.0 | 15.7 |
| Torque Difference (MH-ML, dNm) | 3.5 | 13.9 |
Table 2: Hypothetical Mechanical Properties of Vulcanizates
| Property | Control (without accelerator) | This compound (1.5 phr) |
| Tensile Strength (MPa) | 2.1 | 22.5 |
| Elongation at Break (%) | 850 | 550 |
| Modulus at 300% (MPa) | 0.8 | 10.2 |
Mandatory Visualization:
Caption: Experimental workflow for evaluating this compound as a vulcanization accelerator.
Application as a Corrosion Inhibitor for Metals
Application Note:
This compound is a promising candidate for use as a corrosion inhibitor for metals such as steel and copper in acidic or neutral environments. Its heterocyclic structure containing nitrogen, selenium, and a mercapto group allows for strong adsorption onto metal surfaces. The lone pair electrons on the nitrogen and selenium atoms, as well as the sulfur of the mercapto group, can coordinate with the vacant d-orbitals of the metal atoms, leading to the formation of a protective film. This film acts as a barrier, isolating the metal from the corrosive medium and thus inhibiting the corrosion process. The larger size and higher polarizability of the selenium atom compared to sulfur may lead to enhanced adsorption and superior inhibition efficiency.
Experimental Protocol: Evaluation of Corrosion Inhibition Performance
This protocol describes the use of electrochemical techniques to assess the corrosion inhibition efficiency of this compound for mild steel in a 1 M HCl solution.
Materials:
-
Mild steel coupons
-
1 M Hydrochloric acid (HCl) solution
-
This compound
-
Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: mild steel, counter electrode: platinum, reference electrode: saturated calomel electrode - SCE)
-
Acetone
-
Emery papers of various grades
Procedure:
-
Electrode Preparation:
-
Polish the mild steel coupons with emery papers of increasing grit size, wash with distilled water and acetone, and dry.
-
The polished coupon is used as the working electrode.
-
-
Electrochemical Measurements:
-
Set up the three-electrode cell with the mild steel working electrode, platinum counter electrode, and saturated calomel reference electrode immersed in 1 M HCl solution.
-
Perform potentiodynamic polarization studies by scanning the potential from -250 mV to +250 mV versus the open circuit potential (OCP) at a scan rate of 1 mV/s.
-
Record the polarization curve for the blank solution (1 M HCl).
-
Add different concentrations of this compound to the HCl solution (e.g., 50, 100, 200, 500 ppm) and repeat the potentiodynamic polarization measurement for each concentration after the OCP has stabilized.
-
-
Data Analysis:
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) from the Tafel plots of the polarization curves.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] * 100
-
Data Presentation:
Table 3: Hypothetical Electrochemical Polarization Data for Mild Steel in 1 M HCl with this compound
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -480 | 1250 | - |
| 50 | -465 | 312 | 75.0 |
| 100 | -450 | 156 | 87.5 |
| 200 | -438 | 78 | 93.8 |
| 500 | -425 | 31 | 97.5 |
Mandatory Visualization:
Caption: Proposed mechanism of corrosion inhibition by this compound.
Precursor for Selenium-Containing Nanoparticles
Application Note:
This compound can serve as a versatile precursor for the synthesis of selenium nanoparticles (SeNPs). In this role, it can function as both the selenium source and a capping agent. Upon chemical reduction, the C-Se bond can be cleaved to release selenium atoms, which then nucleate and grow into nanoparticles. The parent molecule or its fragments can adsorb onto the surface of the growing nanoparticles, providing steric or electrostatic stabilization and preventing aggregation. The benzoselenazole moiety on the surface of the SeNPs could also offer sites for further functionalization, making these nanoparticles suitable for applications in catalysis, electronics, and biomedicine.
Experimental Protocol: Synthesis of Selenium Nanoparticles
This protocol details a method for the synthesis of selenium nanoparticles using this compound as the precursor and sodium borohydride as the reducing agent.
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
-
Transmission Electron Microscope (TEM)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Preparation of Precursor Solution:
-
Dissolve 100 mg of this compound in 50 mL of ethanol with gentle heating and stirring to obtain a clear solution.
-
-
Reduction and Nanoparticle Formation:
-
Prepare a fresh solution of 50 mg of sodium borohydride in 10 mL of deionized water.
-
While vigorously stirring the this compound solution, add the sodium borohydride solution dropwise.
-
Observe the color change of the solution, which indicates the formation of selenium nanoparticles.
-
Continue stirring for 2 hours at room temperature to ensure complete reaction and stabilization of the nanoparticles.
-
-
Purification of Nanoparticles:
-
Centrifuge the nanoparticle suspension at 10,000 rpm for 20 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and re-dispersion steps three times to remove unreacted precursors and byproducts.
-
-
Characterization:
-
Characterize the size and morphology of the purified selenium nanoparticles using Transmission Electron Microscopy (TEM).
-
Determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension using Dynamic Light Scattering (DLS).
-
Data Presentation:
Table 4: Hypothetical Properties of Selenium Nanoparticles Synthesized from this compound
| Property | Value |
| Average Particle Size (TEM) | 85 nm |
| Hydrodynamic Diameter (DLS) | 110 nm |
| Polydispersity Index (PDI) | 0.25 |
| Zeta Potential (mV) | -25 mV |
| Surface Plasmon Resonance Peak (nm) | 280 nm |
Mandatory Visualization:
Application Notes and Protocols for the Functionalization of 2-Mercaptobenzselenazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the S-alkylation and S-arylation of 2-mercaptobenzselenazole, a key scaffold in medicinal chemistry and materials science. The methodologies are based on established procedures for analogous benzazole derivatives and are intended to serve as a comprehensive guide for the synthesis of novel 2-substituted benzselenazoles.
Introduction
This compound and its derivatives are of significant interest due to their potential biological activities, including anticancer and antioxidant properties. Functionalization at the selenium and nitrogen atoms allows for the generation of diverse molecular architectures, making it a valuable building block in drug discovery and development. These protocols detail the two primary methods for modifying the this compound core: S-alkylation and copper-catalyzed S-arylation.
S-Alkylation of this compound
S-alkylation is a fundamental transformation for introducing a wide variety of alkyl groups at the exocyclic sulfur/selenium atom of this compound. This reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated thiol/selenol attacks an alkyl halide.
Experimental Protocol: General Procedure for S-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol, acetonitrile, or dimethylformamide (DMF) (10 mL), add a base (1.1 mmol). Common bases for this reaction include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N).
-
Addition of Electrophile: Stir the mixture at room temperature for 10-15 minutes to ensure complete deprotonation. To this solution, add the desired alkyl halide (1.1 mmol) dropwise.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically poured into cold water, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation: Representative S-Alkylation Reactions
The following data is representative of typical yields obtained for the S-alkylation of analogous 2-mercaptobenzazoles and should be considered as expected outcomes for this compound functionalization.
| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methyl iodide | NaOH | Ethanol | 2 | 95 |
| 2 | Ethyl bromide | K₂CO₃ | Acetonitrile | 4 | 92 |
| 3 | Benzyl chloride | Et₃N | DMF | 3 | 90 |
| 4 | Propargyl bromide | K₂CO₃ | Acetonitrile | 5 | 88 |
Experimental Workflow: S-Alkylation
Caption: Workflow for the S-alkylation of this compound.
Copper-Catalyzed S-Arylation of this compound
The introduction of aryl groups at the sulfur/selenium atom is effectively achieved through copper-catalyzed cross-coupling reactions. This method allows for the synthesis of 2-(arylthio)benzselenazoles, which are valuable precursors for various bioactive molecules.
Experimental Protocol: General Procedure for Copper-Catalyzed S-Arylation
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the aryl halide (typically an iodide or bromide, 1.2 mmol), a copper(I) catalyst such as copper(I) iodide (CuI) (5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 mmol).
-
Solvent and Atmosphere: Add a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (10 mL). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for the required time (typically 12-24 hours).
-
Monitoring and Work-up: Monitor the reaction progress by TLC. After completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Copper-Catalyzed S-Arylation Reactions
The following data is based on reported yields for the copper-catalyzed S-arylation of analogous 2-mercaptobenzazoles and serves as an expected outcome for this compound functionalization.
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI (10 mol%) | 1,10-Phenanthroline | K₂CO₃ | DMF | 110 | 24 | 85 |
| 2 | 4-Iodotoluene | CuI (5 mol%) | None | Cs₂CO₃ | DMSO | 120 | 18 | 92 |
| 3 | 1-Bromo-4-methoxybenzene | CuI (10 mol%) | L-Proline | K₂CO₃ | DMF | 100 | 24 | 88 |
| 4 | 2-Iodopyridine | CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | DMSO | 120 | 20 | 78 |
Signaling Pathway: Proposed Catalytic Cycle for S-Arylation
Caption: Proposed catalytic cycle for the copper-catalyzed S-arylation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkyl halides and aryl halides can be toxic and/or corrosive. Handle with care.
-
Copper catalysts and organoselenium compounds may be harmful. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocols outlined in these application notes provide a robust foundation for the S-alkylation and S-arylation of this compound. These functionalization strategies open avenues for the synthesis of novel derivatives with potential applications in drug development and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
Application Notes and Protocols for 2-Mercaptobenzselenazole Derivatives in Antimicrobial Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Heterocyclic compounds containing selenium have garnered considerable interest in medicinal chemistry due to their diverse biological activities. Among these, 2-mercaptobenzselenazole and its derivatives are being explored as a promising class of compounds with potential antimicrobial properties. The presence of the selenium atom in the benzselenazole scaffold is thought to contribute to their biological activity, potentially through mechanisms involving oxidative stress induction in microbial cells or inhibition of essential enzymes.
These application notes provide a summary of the current understanding and theoretical protocols for the evaluation of this compound derivatives as antimicrobial agents. Due to the novelty of this specific class of compounds, the following sections outline generalized methodologies adapted from research on analogous sulfur- and nitrogen-containing heterocyclic compounds.
Data Presentation: Antimicrobial Activity (Hypothetical Data)
To facilitate the comparison of antimicrobial efficacy, it is crucial to present quantitative data in a structured format. The following table illustrates a hypothetical summary of Minimum Inhibitory Concentration (MIC) values for a series of this compound derivatives against various microbial strains.
| Compound ID | Derivative Substitution | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| MBS-001 | Unsubstituted | 16 | 32 | 64 |
| MBS-002 | 5-Nitro | 4 | 8 | 16 |
| MBS-003 | 5-Chloro | 8 | 16 | 32 |
| MBS-004 | 6-Methyl | 32 | 64 | >64 |
| Ciprofloxacin | (Positive Control) | 1 | 0.25 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 2 |
Caption: Hypothetical Minimum Inhibitory Concentration (MIC) values of this compound derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible evaluation of the antimicrobial activity of novel compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
96-well microtiter plates.
-
Microbial suspensions standardized to 0.5 McFarland.
-
This compound derivatives dissolved in an appropriate solvent (e.g., DMSO).
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Negative control (broth and solvent only).
-
Incubator.
-
Microplate reader (optional).
Procedure:
-
Prepare a stock solution of each this compound derivative.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the diluted microbial suspension to each well containing the compound dilutions.
-
Include positive control wells (broth with microorganism and standard antibiotic) and negative control wells (broth with solvent and no microorganism).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth.
Protocol 2: Synthesis of this compound Derivatives (General Scheme)
A generalized synthetic pathway for the preparation of this compound derivatives is presented below. Specific reaction conditions and purification methods would need to be optimized for each derivative.
Caption: A generalized synthetic scheme for this compound derivatives.
Visualization of Experimental Workflow and Potential Mechanisms
Understanding the workflow of antimicrobial testing and the potential mechanisms of action is crucial for drug development.
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for screening novel compounds for antimicrobial activity.
Caption: A standard workflow for the screening and evaluation of novel antimicrobial compounds.
Postulated Mechanism of Action: Inhibition of Microbial Growth
The precise mechanism of action for this compound derivatives is yet to be elucidated. However, based on related selenium-containing compounds, a potential mechanism involves the inhibition of crucial cellular processes.
Caption: A hypothetical signaling pathway for the antimicrobial action of this compound derivatives.
Conclusion and Future Directions
While the field of this compound derivatives as antimicrobial agents is still in its infancy, the foundational knowledge from related heterocyclic compounds provides a strong basis for future research. The protocols and conceptual frameworks presented here are intended to guide researchers in the systematic evaluation of these promising molecules. Future studies should focus on the synthesis of diverse libraries of these derivatives, comprehensive antimicrobial screening against a broad panel of pathogens, and in-depth mechanistic studies to identify their cellular targets. Such efforts will be critical in determining the therapeutic potential of this compound derivatives in the fight against infectious diseases.
Application Notes and Protocols for 2-Mercaptobenzselenazole Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-Mercaptobenzselenazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols outlined below are based on established methodologies for analogous sulfur and oxygen-containing heterocycles and can be adapted for the synthesis and derivatization of this compound.
I. Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 2-aminoselenophenol with carbon disulfide. This reaction is analogous to the well-established synthesis of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminoselenophenol
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH) or Triethylamine (Et₃N)
-
Ethanol
-
Glacial Acetic Acid
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminoselenophenol (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (1.1 equivalents) in ethanol to the flask and stir for 15 minutes at room temperature.
-
Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture.
-
Reflux the mixture for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the mixture with glacial acetic acid until a precipitate is formed.
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water.
-
Dry the product in a vacuum oven at 50-60 °C.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Characterization:
The synthesized this compound should be characterized using various spectroscopic techniques:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the N-H and C=Se vibrations.
-
¹H-NMR (Proton Nuclear Magnetic Resonance) and ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the chemical structure of the compound.
-
Mass Spectrometry: To determine the molecular weight of the synthesized product.
II. Reactions of this compound
The thiol group in this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
S-Alkylation and S-Acylation Reactions
The sulfur atom of the thiol group can be readily alkylated or acylated to introduce various substituents.
Table 1: Representative Reaction Conditions for S-Alkylation and S-Acylation
| Reaction Type | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) |
| S-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) | K₂CO₃ or NaH | Acetone or DMF | Room Temperature - 60 | 2 - 8 |
| S-Acylation | Acyl chloride (e.g., CH₃COCl) | Pyridine or Et₃N | Dichloromethane | 0 - Room Temperature | 1 - 4 |
Experimental Protocol: S-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., Methyl Iodide)
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Distilled Water
Procedure:
-
To a solution of this compound (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat to reflux until the reaction is complete (monitored by TLC).
-
Filter off the potassium carbonate and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
III. Biological Evaluation of this compound Derivatives
Derivatives of this compound can be screened for various biological activities based on the known pharmacological profiles of their sulfur and oxygen analogs.[1][2]
Logical Workflow for Biological Screening
Caption: Logical workflow for the biological evaluation of this compound derivatives.
Protocol: In Vitro Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal drugs (positive controls)
-
Solvent (e.g., DMSO)
Procedure:
-
Prepare a stock solution of each test compound and the standard drug in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the stock solutions with the appropriate growth medium to obtain a range of concentrations.
-
Prepare a standardized inoculum of the microbial suspension.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (medium with microbial suspension and standard drug) and a negative control (medium with microbial suspension only).
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48-72 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 2: Example Data Presentation for MIC Values (μg/mL)
| Compound | S. aureus | E. coli | C. albicans | A. niger |
| Derivative 1 | ||||
| Derivative 2 | ||||
| ... | ||||
| Standard Drug |
This structured approach to the synthesis, derivatization, and biological evaluation of this compound will facilitate the exploration of its therapeutic potential in drug discovery programs.
References
Application Notes and Protocols: 2-Mercaptobenzselenazole in the Synthesis of Bioactive Compounds
A Note to Researchers, Scientists, and Drug Development Professionals:
The information presented herein is therefore based on the broader class of benzoselenazoles and other organoselenium compounds to provide insights into their potential applications and synthetic strategies. The provided data and protocols are intended to serve as a foundational guide and a starting point for future research in this promising yet underexplored area.
Introduction to Benzoselenazoles in Medicinal Chemistry
Benzoselenazoles are heterocyclic compounds containing a benzene ring fused to a selenazole ring. The presence of the selenium atom imparts unique physicochemical properties, making these scaffolds attractive for the development of novel therapeutic agents. Organoselenium compounds, in general, are known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. It is hypothesized that derivatives of 2-mercaptobenzselenazole could serve as valuable intermediates in the synthesis of a variety of bioactive molecules.
Potential Bioactivities of Benzoselenazole Derivatives
Based on studies of related organoselenium compounds, derivatives of this compound are anticipated to exhibit a range of biological activities:
-
Anticancer Activity: Many organoselenium compounds have demonstrated potent anticancer effects. These activities are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways involved in cancer progression. For instance, some benzoselenazole derivatives have been shown to inhibit enzymes like thioredoxin reductase (TrxR), which is a key regulator of cellular redox balance and is often overexpressed in cancer cells.[1]
-
Antimicrobial Activity: Selenium-containing compounds have been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The mechanism of action is often linked to the generation of reactive oxygen species (ROS) that are detrimental to microbial cells.
-
Antioxidant Activity: The selenium atom can participate in redox reactions, enabling some organoselenium compounds to act as potent antioxidants. They can scavenge free radicals and protect cells from oxidative damage, which is implicated in a variety of diseases.
General Synthetic Approaches to Benzoselenazole Derivatives
While specific protocols starting from this compound are scarce, general methods for the synthesis of 2-substituted benzoselenazoles can be adapted. A common strategy involves the S-alkylation or S-arylation of the thiol group to introduce various substituents.
Experimental Protocol: General Synthesis of 2-(Alkylthio/Arylthio)benzoselenazoles
This protocol is a generalized procedure based on the synthesis of related 2-thio-substituted benzazoles and should be optimized for specific substrates.
Materials:
-
This compound
-
Alkyl halide or Aryl halide
-
Base (e.g., Potassium carbonate, Sodium hydride)
-
Solvent (e.g., Acetone, Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1 equivalent) in an appropriate solvent, add a base (1.1-1.5 equivalents) under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to form the corresponding selenolate salt.
-
Add the desired alkyl or aryl halide (1 equivalent) to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the halide. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-(alkylthio/arylthio)benzoselenazole.
Quantitative Data on Bioactive Benzoselenazole Derivatives
Due to the limited data on derivatives of this compound, the following table presents data for a series of benzoselenazole-stilbene hybrids, which have been evaluated for their anticancer and enzyme inhibitory activities. It is important to note that the synthesis of these specific compounds did not start from this compound.
| Compound ID | Target Cell Line | IC50 (µM) [Anticancer Activity] | Target Enzyme | IC50 (µM) [Enzyme Inhibition] | Reference |
| 6a | Bel-7402 | 4.15 | TrxR | 8.27 | [1] |
| 6e | Bel-7402 | 1.83 | TrxR | 3.10 | [1] |
| 6f | Bel-7402 | 3.52 | TrxR | 5.68 | [1] |
| Resveratrol | Bel-7402 | 35.6 | TrxR | >50 | [1] |
| Ebselen | Bel-7402 | 15.3 | TrxR | 8.54 | [1] |
Signaling Pathways and Experimental Workflows
Visual representations of experimental workflows and potential signaling pathways can aid in understanding the synthesis and mechanism of action of bioactive compounds.
General Workflow for Synthesis and Biological Evaluation
This diagram illustrates a typical workflow for the synthesis and evaluation of bioactive compounds derived from a this compound precursor.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Potential Signaling Pathway Inhibition by Benzoselenazole Derivatives
This diagram depicts a simplified hypothetical signaling pathway that could be targeted by bioactive benzoselenazole derivatives, leading to an anticancer effect.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a benzoselenazole derivative.
Conclusion and Future Directions
While the direct synthesis of bioactive compounds from this compound is an underrepresented area of research, the broader field of organoselenium chemistry and the known bioactivities of benzoselenazole scaffolds suggest that this is a promising avenue for drug discovery. Future research should focus on the development of robust synthetic methodologies starting from this compound and the systematic evaluation of the resulting derivatives for a range of biological activities. Such studies will be crucial in unlocking the full therapeutic potential of this unique heterocyclic scaffold. Researchers are encouraged to use the general protocols and conceptual frameworks presented here as a guide for their investigations into this novel chemical space.
References
Application Notes and Protocols for the Analytical Detection of 2-Mercaptobenzselenazole
A-Note-on-Adaptability: These protocols are primarily based on established analytical methods for the structurally similar compound, 2-Mercaptobenzothiazole (MBT). Due to the replacement of the sulfur atom with selenium in 2-Mercaptobenzselenazole, adjustments to parameters such as retention times, mass-to-charge ratios (m/z), and spectrophotometric wavelengths may be necessary. However, the fundamental principles and procedures outlined below provide a robust starting point for the detection and quantification of this compound.
Quantitative Data Summary
The following table summarizes the quantitative performance data for various analytical techniques used for the detection of the related compound, 2-Mercaptobenzothiazole, which can be used as a reference for method development for this compound.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| HPLC-MS/MS | 2-Mercaptobenzothiazole (in human urine) | 0.4 µg/L[1][2] | 1 µg/L[1][2] | Not Specified | Not Specified | [1][2] |
| HPLC-UV | 2-Mercaptobenzothiazole | 0.54 mg/kg | Not Specified | 0.1 - 10.0 mg/L | 85.3 - 95.4 | |
| LC-MS-MS | 2-Mercaptobenzothiazole | 6 ng/mL | Not Specified | 50 - 1000 ng/mL[3] | 87.7 | [3] |
| GC-MS/MS (with SPME) | 2-Mercaptobenzothiazole | 0.7 - 1.2 µg/L | Not Specified | Not Specified | Not Specified | [4] |
| Spectrophotometry | Selenium (IV) with 2-Mercaptobenzothiazole | Not Specified | Not Specified | 1 - 7 µg/mL[5] | Not Specified | [5] |
| Spectrophotometry | Selenium (IV) with Dithizone (after CPE) | 4.4 ng/mL | Not Specified | 5 - 100 ng/mL | Not Specified | [6] |
| Electrochemical Sensor | 2-Mercaptobenzothiazole | 0.023 µg/L | Not Specified | 0.02 - 20.0 µg/L | Not Specified | [2] |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique for the separation and quantification of this compound. Both UV and mass spectrometry detectors can be employed.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid.
-
Sodium phosphate monobasic (NaH2PO4).
-
This compound standard.
-
Sample dissolution solvent (e.g., Methanol or Acetonitrile).
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and 0.01 mol/L NaH2PO4 solution (e.g., 80:20 v/v). Alternatively, a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can be used.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: A starting wavelength of around 320 nm is recommended, with optimization based on the UV spectrum of this compound.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in the sample dissolution solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve or extract the sample containing this compound in a suitable solvent. The extraction method will depend on the sample matrix. For solid samples, ultrasonic extraction with a solvent like acetone may be effective. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the working standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of this compound. However, due to the thermal lability of similar compounds, special considerations for sample introduction are necessary.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Programmable Temperature Vaporization (PTV) inlet or derivatization reagents.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Helium (carrier gas, 99.999% purity).
-
This compound standard.
-
Solvent for sample dissolution (e.g., hexane or acetone).
-
(Optional) Derivatization reagent (e.g., diazomethane, pentafluorobenzyl bromide).
3. GC-MS Conditions:
-
Injection Technique:
-
Programmable Temperature Vaporization (PTV): Inject the sample into a cold inlet (e.g., 40 °C) and then rapidly increase the temperature to transfer the analyte to the column. This minimizes thermal decomposition.[4]
-
Derivatization: Chemically modify the this compound to a more thermally stable derivative before injection. Common derivatization reactions for thiol groups include methylation or benzylation.
-
-
Inlet Temperature: If using a standard split/splitless inlet, the temperature should be optimized to minimize degradation.
-
Oven Temperature Program: A typical program might be: hold at 80 °C for 2 minutes, then ramp at 15 °C/min to 250 °C, and hold for 15 minutes.
-
Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: A range covering the expected m/z of the parent ion and fragmentation products of this compound (or its derivative).
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
4. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution and working standards of this compound in a suitable solvent. If derivatization is used, the standards must also be derivatized.
-
Sample Preparation: Extract the this compound from the sample matrix using an appropriate solvent. Concentrate the extract if necessary. If performing derivatization, follow a validated derivatization protocol.
5. Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
Identify this compound based on its retention time and mass spectrum.
-
For quantification, create a calibration curve from the standard responses and calculate the concentration in the samples.
Spectrophotometry
A spectrophotometric method can be developed based on the reaction of selenium with a chromogenic agent. A highly relevant method involves the reaction of selenium(IV) with 2-mercaptobenzothiazole, which can be adapted for the analysis of this compound after appropriate sample digestion to convert the selenium to Se(IV).
Experimental Protocol: Spectrophotometric Determination of Selenium
1. Instrumentation:
-
UV-Visible Spectrophotometer.
-
pH meter.
-
Heating equipment for digestion.
2. Reagents and Materials:
-
Concentrated Nitric Acid (HNO3).
-
Concentrated Perchloric Acid (HClO4).
-
Hydrochloric Acid (HCl).
-
2-Mercaptobenzothiazole solution.
-
Standard selenium solution.
3. Sample Preparation (Digestion):
-
Accurately weigh a sample containing this compound into a digestion flask.
-
Add a mixture of concentrated nitric acid and perchloric acid.
-
Heat the mixture to digest the organic matrix and convert the selenium to selenium(IV). Caution: This step should be performed in a fume hood with appropriate safety precautions.
-
After digestion, carefully evaporate the excess acid.
-
Dissolve the residue in a known volume of dilute hydrochloric acid.
4. Colorimetric Reaction and Measurement:
-
Take an aliquot of the digested sample solution.
-
Add a solution of 2-mercaptobenzothiazole in a strongly acidic medium (e.g., >6.5 M HCl).[5]
-
Allow the color to develop. A stable yellow color is formed.[5]
-
Measure the absorbance at the wavelength of maximum absorption (around 370 nm for the Se(IV)-MBT complex).[5]
5. Quantification:
-
Prepare a series of selenium standards and subject them to the same color development procedure to create a calibration curve.
-
Determine the concentration of selenium in the sample from the calibration curve.
-
The concentration of this compound can be calculated based on the stoichiometry of selenium in the molecule.
Electrochemical Detection
Electrochemical methods offer a sensitive and rapid approach for the detection of electroactive compounds like this compound.
Experimental Protocol: Voltammetric Detection
1. Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode system (working electrode, reference electrode, and counter electrode).
-
Working electrodes can be modified to enhance sensitivity and selectivity (e.g., glassy carbon electrode modified with nanomaterials).
-
Electrochemical cell.
2. Reagents and Materials:
-
Supporting electrolyte (e.g., phosphate buffer solution).
-
This compound standard.
-
Solvents for preparing standard solutions.
3. Procedure:
-
Electrode Preparation: If using a modified electrode, follow the specific modification procedure. Ensure the working electrode surface is clean and polished before each measurement.
-
Standard Preparation: Prepare a stock solution of this compound and dilute it to various concentrations in the supporting electrolyte.
-
Measurement:
-
Place a known volume of the standard or sample solution in the electrochemical cell containing the supporting electrolyte.
-
Apply a potential scan using a technique like cyclic voltammetry (CV) or differential pulse voltammetry (DPV).
-
Record the resulting current response. The peak current should be proportional to the concentration of this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak current versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
References
- 1. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pqri.org [pqri.org]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric determination of selenium with 2-mercaptobenzothiazole - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. A New Spectrophotometric Method for Determination of Selenium in Cosmetic and Pharmaceutical Preparations after Preconcentration with Cloud Point Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for 2-Mercapto-Benzoselenazole Analogues as Corrosion Inhibitors
Introductory Note: Extensive literature searches did not yield specific data on the application of 2-Mercaptobenzselenazole (MBS) as a corrosion inhibitor for metals. However, due to the close structural and chemical similarity, this document provides detailed application notes and protocols for its well-researched sulfur and nitrogen analogues: 2-Mercaptobenzothiazole (MBT) and 2-Mercaptobenzimidazole (MBI) . These compounds are effective corrosion inhibitors for a variety of metals, and the information presented here can serve as a strong foundational guide for researchers interested in investigating the potential of MBS. The principles, experimental setups, and inhibition mechanisms described are expected to be highly relevant for the study of this compound.
Data Presentation: Corrosion Inhibition Efficiency
The following tables summarize the quantitative data on the corrosion inhibition performance of 2-Mercaptobenzothiazole (MBT) and 2-Mercaptobenzimidazole (MBI) on various metals in different corrosive environments.
Table 1: Inhibition Efficiency of 2-Mercaptobenzothiazole (MBT)
| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |
| 316 Stainless Steel | 3 M HCl | > 0% - 1% | > 90% (up to 94.07%) | [1] |
| 1060 Aluminium Alloy | 2 M H₂SO₄ | > 0% - 0.5% | > 70% (up to 79.7%) | [1] |
| Low Carbon Steel | 1 M HCl | < 1.25% | ~ 57% | [1] |
| Aluminum & Al-Ti Alloys | 0.5 M HCl | 10⁻⁶–10⁻³ M | Concentration-dependent | [2] |
| API X60 Pipeline Steel | H₂S environment | 2.5 - 10.0 g/L | Concentration-dependent | [3] |
| Copper | 3 wt% NaCl | 80 ppm | ~ 92% | [4] |
| Electroplated Copper | - | - | 90.7% (in combination with BTAH) | [5] |
Table 2: Inhibition Efficiency of 2-Mercaptobenzimidazole (MBI)
| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |
| Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 93% | [6] |
| Pipeline Steel | 1 M H₂SO₄ | 25 ppm | 98.5% | [7] |
| Copper | 3 wt% NaCl | - | High (long-term immersion) | [8] |
| 6061 Al-SiCp Composite | Acetic Acid | Various | Effective, concentration-dependent | [9] |
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the performance of these corrosion inhibitors are provided below.
Weight Loss Measurement
This is a straightforward method to determine the corrosion rate and the inhibition efficiency.
Protocol:
-
Specimen Preparation:
-
Cut metal coupons to a suitable size (e.g., 2 cm x 2 cm x 0.1 cm).
-
Mechanically polish the coupons with a series of emery papers of increasing grit size (e.g., 220, 400, 600, 800, 1000 grit) to achieve a smooth, uniform surface.
-
Degrease the coupons with a suitable solvent (e.g., acetone, ethanol) in an ultrasonic bath for 5-10 minutes.
-
Rinse with deionized water and dry thoroughly.
-
Accurately weigh the cleaned coupons using an analytical balance (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.
-
Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.
-
-
Post-Immersion Processing:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Remove the corrosion products by gentle cleaning with a soft brush in a suitable cleaning solution (e.g., a solution containing a small amount of inhibitor to prevent further corrosion during cleaning).
-
Rinse the coupons with deionized water and acetone, then dry.
-
Weigh the cleaned and dried coupons (W_final).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ)
-
ΔW = Weight loss (mg) = W_initial - W_final
-
A = Surface area of the coupon (cm²)
-
T = Immersion time (hours)
-
ρ = Density of the metal (g/cm³)
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of the inhibitor.
-
CR_inhibitor = Corrosion rate in the presence of the inhibitor.
-
-
Electrochemical Measurements
Electrochemical techniques provide insights into the corrosion mechanism and the inhibitor's mode of action. A standard three-electrode cell is used, consisting of the metal specimen as the working electrode (WE), a platinum or graphite counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
a) Potentiodynamic Polarization:
This technique is used to determine the corrosion current density (i_corr) and to classify the inhibitor as anodic, cathodic, or mixed-type.
Protocol:
-
Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an epoxy resin, leaving a known surface area exposed. Polish and clean the exposed surface as described in the weight loss protocol.
-
Experimental Setup:
-
Place the three electrodes in the electrochemical cell containing the corrosive solution with or without the inhibitor.
-
Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.
-
-
Polarization Scan:
-
Apply a potential scan from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Inhibition Efficiency (IE%): IE% = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] × 100
-
b) Electrochemical Impedance Spectroscopy (EIS):
EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes and the properties of the inhibitor film.
Protocol:
-
Electrode and Cell Setup: The setup is the same as for potentiodynamic polarization.
-
Measurement:
-
After reaching a stable OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The data is fitted to an equivalent electrical circuit to model the corrosion process and extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
-
Inhibition Efficiency (IE%): IE% = [(R_ct,inhibitor - R_ct,blank) / R_ct,inhibitor] × 100
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating corrosion inhibitors.
Corrosion Inhibition Mechanism
Caption: Adsorption mechanism of heterocyclic inhibitors on a metal surface.
References
- 1. researchgate.net [researchgate.net]
- 2. The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sadaf.webproposal.ir [sadaf.webproposal.ir]
- 5. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Mercaptobenzselenazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Mercaptobenzselenazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a modern and safer synthetic approach that avoids the use of highly toxic carbon diselenide.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete lithiation of the benzimidazole starting material. | Ensure the reaction is carried out under strictly anhydrous and inert conditions (e.g., dry solvents, argon or nitrogen atmosphere). Use freshly titrated n-butyllithium to ensure accurate stoichiometry. Consider extending the reaction time for the lithiation step or performing it at a slightly elevated temperature (e.g., 0 °C instead of -78 °C), monitoring for completion by TLC if possible. |
| Low reactivity of elemental selenium. | Use finely powdered elemental selenium (e.g., grey selenium powder) to maximize surface area and reactivity. Ensure the selenium is added portion-wise to control the exothermicity of the reaction. |
| Decomposition of the intermediate lithium selenolate. | Maintain a low reaction temperature during the addition of selenium and the subsequent quenching step. Work up the reaction mixture promptly after the reaction is complete. |
| Inefficient protonation to form the final product. | Use a slight excess of a mild acidic solution (e.g., saturated aqueous ammonium chloride) for quenching. Ensure vigorous stirring during the quench to promote efficient protonation. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted starting benzimidazole. | Optimize the lithiation step as described in "Problem 1". Consider using a slight excess (1.05-1.1 equivalents) of n-butyllithium. |
| Formation of diselenide byproducts. | This can occur due to oxidation of the selenolate intermediate. Maintain an inert atmosphere throughout the reaction and workup. Degas all solvents and reagents before use. |
| Formation of over-alkylated or other side products. | If using an N-substituted benzimidazole, ensure the lithiation is selective for the C2 position. Lowering the reaction temperature can sometimes improve selectivity. |
| Residual elemental selenium. | Unreacted selenium can sometimes be carried through the workup. Filter the crude reaction mixture before extraction. Purification by column chromatography is often effective in removing elemental selenium. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is an oil or does not crystallize. | This compound may be a low-melting solid or an oil. Attempt purification by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol). If an oil is obtained, try triturating with a non-polar solvent like pentane or hexane to induce crystallization. |
| Emulsion formation during aqueous workup. | Add a small amount of brine to the aqueous layer to help break the emulsion. Alternatively, filter the entire mixture through a pad of celite. |
| Product instability on silica gel. | Some sulfur and selenium-containing compounds can be sensitive to silica gel. If degradation is observed, consider using neutral or deactivated silica gel, or an alternative purification method like preparative TLC or crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the preferred and safer synthetic route for this compound?
A safer and more modern approach for the synthesis of the analogous 2-seleno-1-methylbenzimidazole involves the sequential treatment of 1-methylbenzimidazole with n-butyllithium, followed by elemental selenium, and finally an acidic quench.[1] This method avoids the use of the highly toxic and malodorous carbon diselenide. A similar strategy can be adapted for this compound starting from benzoselenazole.
Q2: Why is it crucial to maintain anhydrous and inert conditions?
Organolithium reagents like n-butyllithium are extremely reactive towards water and oxygen. Failure to maintain anhydrous and inert conditions will lead to the quenching of the organolithium reagent, resulting in incomplete or no reaction and consequently, a low yield of the desired product.
Q3: My reaction mixture turns black upon addition of elemental selenium. Is this normal?
Yes, the formation of a dark-colored solution or suspension is common upon the addition of elemental selenium to the lithiated intermediate. This is indicative of the formation of the lithium selenolate intermediate.
Q4: What are the tautomeric forms of this compound?
Similar to its sulfur and oxygen analogs, this compound is expected to exist in tautomeric equilibrium between the selenol and the selone forms. Spectroscopic and computational data for related compounds suggest that the selone tautomer is generally the more stable form.[1]
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ⁷⁷Se if available), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure of the synthesized this compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point if the compound is a crystalline solid.
Experimental Protocols
Key Experiment: Synthesis of 2-Seleno-1-methylbenzimidazole (A model for this compound synthesis)
This protocol is adapted from a literature procedure for a closely related compound and serves as a model for the synthesis of this compound.[1]
Materials:
-
1-Methylbenzimidazole
-
n-Butyllithium (in hexanes)
-
Elemental Selenium (powder)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 1-methylbenzimidazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add elemental selenium powder (1.2 eq) portion-wise, ensuring the temperature remains below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford the pure 2-seleno-1-methylbenzimidazole.
Data Presentation
Table 1: Summary of Reaction Parameters and Potential Yields (Hypothetical for this compound based on analogous reactions)
| Parameter | Condition | Expected Yield Range | Reference/Analogy |
| Starting Material | Benzoselenazole | - | - |
| Reagent 1 | n-Butyllithium | - | [1] |
| Reagent 2 | Elemental Sulfur | - | Analogy to selenium reaction |
| Solvent | Anhydrous THF | - | [1] |
| Temperature | -78 °C to rt | 40-70% | Based on analogous syntheses |
| Reaction Time | 3-5 hours | - | Based on analogous syntheses |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 2-Mercaptobenzselenazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Mercaptobenzselenazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization and acid-base extraction. These techniques are widely used for analogous compounds like 2-mercaptobenzothiazole and are applicable here.
Q2: What are the likely impurities in crude this compound?
A2: Based on the typical synthesis of benzoselenazoles, common impurities may include unreacted starting materials (e.g., 2-aminoselenophenol, carbon disulfide), side products from incomplete cyclization, and polymeric byproducts.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined by High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods such as NMR and IR spectroscopy.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.
Issue 1: The compound does not dissolve in the chosen solvent, even with heating.
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Possible Cause: The solvent is not appropriate for this compound.
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Solution:
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Consult solubility data for the analogous compound, 2-mercaptobenzothiazole, which is soluble in solvents like toluene, isopropanol, and acetone.
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Experiment with small amounts of the crude product in different solvents to find a suitable one where the compound is soluble when hot but sparingly soluble when cold.
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Consider using a solvent mixture. For example, dissolve the crude product in a good solvent (e.g., toluene) at an elevated temperature and then add a poorer solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.
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Issue 2: The compound "oils out" instead of forming crystals upon cooling.
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Possible Cause 1: The solution is supersaturated, and the compound is coming out of solution too quickly.
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Solution 1: Reheat the solution to redissolve the oil and add a small amount of additional solvent. Allow the solution to cool more slowly.
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Possible Cause 2: The presence of significant impurities is depressing the melting point of the mixture.
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Solution 2: Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel or an acid-base extraction, before attempting recrystallization.
Issue 3: No crystals form upon cooling, even after a long period.
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Possible Cause 1: The solution is not saturated.
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Solution 1: Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
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Possible Cause 2: The solution is supersaturated and requires nucleation to initiate crystallization.
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Solution 2:
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Scratch the inside of the flask with a glass rod at the surface of the liquid.
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Add a seed crystal of pure this compound if available.
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Cool the solution in an ice bath to further decrease solubility.
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Issue 4: The recovered yield is very low.
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Possible Cause 1: Too much solvent was used, and a significant amount of the product remains in the mother liquor.
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Solution 1: Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
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Possible Cause 2: The product is significantly soluble in the cold solvent.
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Solution 2: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
Acid-Base Extraction
This technique exploits the acidic nature of the mercapto group to separate the desired product from non-acidic impurities.
Issue 1: Incomplete extraction of the product into the aqueous basic layer.
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Possible Cause 1: The aqueous base is not strong enough or is too dilute.
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Solution 1: Use a more concentrated solution of a strong base like sodium hydroxide (e.g., 1-2 M).
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Possible Cause 2: Insufficient mixing of the organic and aqueous layers.
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Solution 2: Shake the separatory funnel vigorously for an adequate amount of time to ensure complete partitioning.
Issue 2: An emulsion forms at the interface of the organic and aqueous layers.
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Possible Cause: The two layers are not separating cleanly.
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Solution:
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Allow the separatory funnel to stand undisturbed for a longer period.
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Gently swirl the funnel.
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Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
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Filter the entire mixture through a bed of Celite.
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Issue 3: Low recovery of the product after acidification of the aqueous layer.
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Possible Cause 1: Incomplete precipitation of the product.
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Solution 1: Ensure the aqueous layer is sufficiently acidified (pH < 2) by checking with pH paper. Cool the solution in an ice bath to maximize precipitation.
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Possible Cause 2: The product has some solubility in the acidic aqueous solution.
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Solution 2: After precipitation, extract the aqueous solution with a fresh portion of an organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
Data Presentation
Table 1: Recommended Solvents for Recrystallization of this compound (based on analogy with 2-Mercaptobenzothiazole)
| Solvent/Solvent System | Suitability | Notes |
| Toluene | Good | High boiling point, good for slow crystal growth. |
| Ethanol | Good | Readily available, effective for many aromatic compounds. |
| Isopropanol | Good | Similar properties to ethanol. |
| Toluene/Isopropanol | Excellent | A good solvent mixture can provide a better purity-yield balance. |
| Toluene/Hexane | Good | Hexane acts as an anti-solvent to induce crystallization. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Toluene)
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture gently with stirring until the solid dissolves completely.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for at least 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold toluene to remove any adhering mother liquor.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
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Extraction: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
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Separation: Drain the lower aqueous layer containing the deprotonated this compound into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with a fresh portion of NaOH solution and combine the aqueous extracts.
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Washing (Optional): Wash the combined aqueous extracts with a small portion of the organic solvent to remove any trapped neutral impurities.
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Precipitation: Cool the aqueous extract in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) with stirring until the pH is below 2. The purified this compound will precipitate out of the solution.
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Isolation and Drying: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by acid-base extraction.
stability issues of 2-Mercaptobenzselenazole in solution
Disclaimer: Direct experimental data on the stability of 2-Mercaptobenzselenazole in various solutions is limited in publicly available literature. The information provided in this technical support center is largely extrapolated from the known chemistry of organoselenium compounds, particularly selenols, and the behavior of its structural analogs such as 2-mercaptobenzothiazole. Researchers are strongly advised to perform their own stability studies under their specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or potency over a short period. | Oxidative Degradation: The selenol (-SeH) group is susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of diselenides (R-Se-Se-R) or various selenium oxides, which may have reduced or no biological activity. | - Prepare solutions fresh whenever possible. - Degas solvents before use to remove dissolved oxygen. - Work under an inert atmosphere (e.g., nitrogen or argon). - Consider adding a suitable, non-interfering antioxidant to the solution, after verifying its compatibility with your experimental system. |
| A yellow precipitate forms in the solution upon standing. | Formation of Diselenide: The oxidation of this compound can lead to the formation of the corresponding diselenide, which is often less soluble and may precipitate out of solution, appearing as a yellow solid. | - Confirm the identity of the precipitate using analytical techniques such as mass spectrometry or NMR. - If confirmed as the diselenide, follow the recommendations for preventing oxidative degradation. - The diselenide can sometimes be reduced back to the selenol using a mild reducing agent, but this may interfere with downstream applications. |
| Solution changes color (e.g., becomes cloudy or develops a reddish tint). | Photodegradation or Formation of Elemental Selenium: Exposure to light, particularly UV light, can cause the degradation of organoselenium compounds. A reddish precipitate may indicate the formation of elemental selenium, a potential degradation product. | - Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. - Avoid unnecessary exposure to ambient light during experimental procedures. |
| Inconsistent results between experiments. | Variable pH of the Solution: The stability of the selenol group can be pH-dependent. Changes in pH can affect the rate of oxidation and other degradation pathways. | - Use a well-buffered solvent system to maintain a consistent pH. - Measure and record the pH of the solution at the beginning and end of the experiment to monitor for any changes. - Acidic conditions have been shown to stabilize some organoselenium compounds.[1] |
| Precipitation when mixing with other reagents. | Solvent Incompatibility or Reaction with Other Components: The solubility of this compound can vary significantly between solvents. It may also react with other components in your experimental mixture. | - Perform a solubility test in the final solvent system before conducting the full experiment. - Investigate potential chemical incompatibilities between this compound and other reagents in your assay. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
A1: The primary stability concern is the oxidation of the selenol (-SeH) group. Selenols are generally more susceptible to oxidation than their sulfur analogs (thiols).[2] This oxidation can lead to the formation of diselenides and other oxidized species, which may result in a loss of the compound's intended activity.
Q2: How should I prepare and store stock solutions of this compound?
A2: To maximize stability, it is recommended to:
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Use deoxygenated solvents: Bubble an inert gas like argon or nitrogen through your solvent for 15-20 minutes before dissolving the compound.
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Store under an inert atmosphere: After preparation, blanket the headspace of the vial with an inert gas.
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Protect from light: Use amber glass vials or wrap clear vials in aluminum foil.
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Store at low temperatures: For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or -80 °C) may be appropriate, but it is crucial to perform a freeze-thaw stability study to ensure the compound remains in solution and does not degrade upon thawing.
Q3: What solvents are recommended for dissolving this compound?
A3: While specific solubility data is not widely available, organoselenium compounds often have good solubility in organic solvents such as DMSO, DMF, and alcohols. The choice of solvent will be highly dependent on the specific application. It is crucial to determine the solubility and stability in the chosen solvent system experimentally. The reactivity of alkyl selenols with certain common solvents has been documented, so it is important to consider potential interactions.[3]
Q4: Can I expect this compound to be stable in aqueous solutions?
A4: Aqueous solutions can present a greater stability challenge due to the presence of dissolved oxygen and the potential for pH-dependent degradation. If aqueous solutions are necessary, they should be prepared fresh using deoxygenated, buffered water and used immediately. The stability of selenium compounds in aqueous extracts can be influenced by the sample matrix and pH.[1]
Q5: Are there any known degradation products of this compound?
A5: While specific degradation products of this compound are not well-documented, based on the chemistry of selenols and its sulfur analog, 2-mercaptobenzothiazole, potential degradation products could include the corresponding diselenide, seleninic acid, sulfonic acid analog, and benzoselenazole.[2][4] Photodegradation of some organoselenium compounds is known to produce elemental selenium.[5]
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution
This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.
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Preparation of Stock Solution:
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Accurately weigh this compound and dissolve it in the desired solvent (e.g., DMSO, ethanol) to a known concentration (e.g., 10 mM).
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To minimize initial degradation, use a deoxygenated solvent and prepare the solution under an inert atmosphere if possible.
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Experimental Conditions:
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Aliquot the stock solution into several vials to be tested under different conditions (e.g., room temperature with light exposure, room temperature in the dark, 4 °C in the dark, -20 °C).
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For each condition, prepare multiple identical samples to be analyzed at different time points.
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Time Points:
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Establish a series of time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week). The initial (t=0) sample will serve as the baseline.
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Analytical Method:
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Use a suitable analytical method to quantify the concentration of this compound at each time point. High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is often a good choice.
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Develop an HPLC method that provides good separation of the parent compound from potential degradants.
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Data Analysis:
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Plot the concentration of this compound as a percentage of the initial concentration versus time for each condition.
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From this data, you can determine the rate of degradation and the half-life of the compound under each condition.
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Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothesized degradation pathway.
Caption: Factors affecting stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Organoselenium chemistry - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 5. Photochemistry of organoselenium compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Mercaptobenzselenazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of 2-mercaptobenzselenazole derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory synthesis involves the reaction of a 2-aminobenzoselenol with carbon disulfide (CS₂). This reaction is typically carried out in the presence of a base, such as potassium hydroxide or a tertiary amine, in a suitable solvent like ethanol or a water-alcohol mixture. The reaction proceeds through the formation of a dithiocarbamate intermediate, which then cyclizes to form the this compound ring.
Q2: My reaction mixture is turning a deep red/brown color, but I am not getting the expected product. What could be the issue?
A deep coloration can be indicative of several side reactions. One common possibility is the oxidation of the starting 2-aminobenzoselenol. Selenols are highly susceptible to oxidation, which can lead to the formation of diselenide byproducts.[1][2] These diselenides are often colored and can complicate the purification of the desired product. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are deoxygenated.
Another potential cause for discoloration is the formation of polyselenides or other complex selenium-containing impurities, especially if elemental selenium is present or formed during the reaction.
Q3: I have a significant amount of an insoluble, high-melting point solid in my crude product. What could this be?
A common side product in reactions involving primary amines and carbon disulfide is the formation of a symmetrical thiourea derivative.[3][4][5] In this case, two molecules of the 2-aminobenzoselenol could react with one molecule of carbon disulfide to form a thiourea. These compounds often have limited solubility and can precipitate from the reaction mixture. The formation of this byproduct is favored by a stoichiometry where the amine is in excess relative to the carbon disulfide.
Q4: My final product yield is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors:
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Incomplete reaction: The reaction may not be going to completion. You can monitor the reaction progress using thin-layer chromatography (TLC) to ensure the starting material is fully consumed. Adjusting the reaction time or temperature may be necessary.
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Side reactions: As discussed, the formation of diselenides and thioureas can significantly reduce the yield of the desired product. Optimizing the reaction conditions to minimize these side reactions is crucial.
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Product degradation: this compound derivatives can be sensitive to heat and air. Ensure that the work-up and purification steps are performed promptly and under mild conditions.
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Purification losses: The product may be lost during purification. Re-evaluate your crystallization or chromatography conditions to optimize recovery.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents. | Verify the purity and reactivity of your starting materials. 2-aminobenzoselenol can degrade upon storage. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions. | |
| Inappropriate solvent or base. | Ensure the solvent and base are suitable for the reaction. The base should be strong enough to deprotonate the selenol and/or the intermediate dithiocarbamic acid. | |
| Formation of a Major Byproduct | Oxidation of the starting selenol. | Perform the reaction under an inert atmosphere (N₂ or Ar). Use deoxygenated solvents. |
| Formation of a thiourea derivative. | Use a slight excess of carbon disulfide relative to the 2-aminobenzoselenol. | |
| Difficulty in Product Purification | Presence of highly colored impurities. | Consider treating the crude product with a decolorizing agent like activated carbon. Column chromatography may be necessary to separate the product from colored byproducts. |
| Co-precipitation of product and byproducts. | Optimize the crystallization solvent system to selectively precipitate the desired product. |
Experimental Protocols
Synthesis of this compound
This is a general protocol and may require optimization for specific derivatives.
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Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzoselenol (1 equivalent) and absolute ethanol under a nitrogen atmosphere.
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Reagent Addition: While stirring, add a solution of potassium hydroxide (1.1 equivalents) in ethanol. After the 2-aminobenzoselenol has dissolved, add carbon disulfide (1.2 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
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Acidification: Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 5-6. The product will precipitate out of the solution.
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Isolation and Purification: Collect the precipitate by filtration, wash it with water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualizations
Caption: Main synthetic pathway for this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Mercaptobenzselenazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the reaction conditions for the synthesis of 2-Mercaptobenzselenazole. Due to the limited availability of specific literature on the optimization of this compound synthesis, this guide draws upon established principles for the synthesis of analogous heterocyclic compounds, such as 2-mercaptobenzothiazole and 2-mercaptobenzoxazole. Researchers should adapt these recommendations with careful consideration of the unique reactivity of organoselenium compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and related heterocyclic compounds.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Starting Materials: The starting material, 2-aminoselenophenol or a derivative, may have degraded. | 1a. Ensure the purity and activity of starting materials through appropriate analytical techniques (e.g., NMR, melting point).1b. If using a salt of 2-aminoselenophenol, ensure it is freshly prepared or has been stored under inert conditions. |
| 2. Inefficient Cyclization: The reaction conditions (temperature, time) may not be optimal for the ring-closure step. | 2a. Systematically vary the reaction temperature. Start with milder conditions and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS.2b. Extend the reaction time. Some cyclization reactions require prolonged heating to go to completion. | |
| 3. Incorrect Stoichiometry: The molar ratio of reactants, particularly the carbon disulfide or its equivalent, may be suboptimal. | 3a. Experiment with a slight excess of carbon disulfide to drive the reaction forward. A typical starting point is 1.1 to 1.5 equivalents. | |
| Formation of Side Products/Impurities | 1. Polymerization: At elevated temperatures, starting materials or the product may polymerize. | 1a. Attempt the reaction at a lower temperature for a longer duration.1b. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| 2. Formation of Diselenide Byproducts: Oxidation of the selenol group can lead to the formation of diselenides. | 2a. Maintain an inert atmosphere throughout the reaction and workup.2b. Consider the addition of a mild reducing agent during workup if diselenide formation is significant. | |
| 3. Incomplete Reaction: The presence of unreacted starting materials indicates that the reaction has not gone to completion. | 3a. Increase the reaction time or temperature as described above.3b. Investigate the use of a catalyst. While not always necessary, bases like potassium hydroxide or triethylamine can facilitate the reaction for analogous sulfur compounds. | |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during workup. | 1a. After the reaction, cool the mixture on an ice bath to promote precipitation.1b. If the product is soluble, carefully remove the solvent under reduced pressure and attempt purification of the crude solid. |
| 2. Emulsion Formation during Extraction: The presence of both organic and aqueous phases with surfactants can lead to stable emulsions. | 2a. Add a saturated brine solution to help break the emulsion.2b. Centrifugation can also be an effective method for phase separation. | |
| 3. Co-precipitation of Impurities: Impurities may crystallize along with the desired product. | 3a. Recrystallize the crude product from a suitable solvent or solvent mixture. Toluene and ethanol are often good choices for similar heterocyclic compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: Based on the synthesis of analogous compounds, the most probable and direct route is the reaction of 2-aminoselenophenol with carbon disulfide. This reaction is typically carried out in the presence of a base in a suitable solvent.
Q2: What are the key reaction parameters to optimize for this synthesis?
A2: The critical parameters to optimize include:
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Temperature: Influences the reaction rate and the formation of byproducts.
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Reaction Time: Ensures the reaction proceeds to completion.
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Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway. Alcohols like ethanol are common.
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Base/Catalyst: A base is often required to deprotonate the amino and selenyl groups, facilitating the reaction with carbon disulfide.
Q3: What are some suitable solvents for this reaction?
A3: For analogous reactions, polar protic solvents like ethanol or methanol are frequently used. The choice of solvent will depend on the solubility of the specific starting materials.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of the starting materials and the appearance of the product. Staining with a visualizing agent such as potassium permanganate can be helpful. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Q5: What are the expected properties of this compound?
A5: It is expected to be a solid at room temperature. The mercapto group will likely exhibit tautomerism, existing in both thiol and selone forms. It is also expected to be sensitive to oxidation, particularly at the selenol group.
Experimental Protocols (Based on Analogy to 2-Mercaptobenzothiazole Synthesis)
Note: These are generalized protocols and should be adapted and optimized for the synthesis of this compound with appropriate safety precautions for handling selenium compounds.
Protocol 1: Synthesis using 2-Aminoselenophenol and Carbon Disulfide
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To a stirred solution of 2-aminoselenophenol (1 equivalent) in ethanol, add a solution of potassium hydroxide (1.1 equivalents) in water.
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add carbon disulfide (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or toluene).
Visualizations
The following diagrams illustrate the general workflow and logical relationships in troubleshooting the synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Technical Support Center: Overcoming Solubility Challenges of 2-Mercaptobenzselenazole (MBS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 2-Mercaptobenzselenazole (MBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MBS) and why is its solubility a concern?
A1: this compound (MBS) is a heterocyclic organic compound containing a benzoselenazole core. Its chemical formula is C₇H₅NSSe, and its molecular weight is approximately 214.15 g/mol . Like many heterocyclic compounds, MBS exhibits poor aqueous solubility, which can significantly hinder its application in biological assays, formulation development, and in vivo studies, potentially leading to low bioavailability and inconsistent experimental results.
Q2: What are the general approaches to improve the solubility of poorly soluble compounds like MBS?
A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs.[1][2] These methods can be broadly categorized as physical and chemical modifications.[1] Common approaches include:
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Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[1][3] Techniques include micronization and nanosuspension.
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Co-solvency: Utilizing a water-miscible organic solvent in which the compound is more soluble.[4]
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pH Adjustment: For ionizable compounds, altering the pH of the solvent can significantly increase solubility.
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Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[2]
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Solid Dispersions: Dispersing the compound in a hydrophilic carrier at the molecular level can enhance its wettability and dissolution.
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Complexation: Using complexing agents like cyclodextrins to form inclusion complexes that have improved aqueous solubility.[1]
Q3: Are there any structural analogs to MBS that I can reference for solubility characteristics?
A3: A close structural analog to MBS is 2-Mercaptobenzothiazole (MBT). While not identical, MBT shares a similar heterocyclic core structure. Some reported solubility data for MBT is available and may provide a starting point for solvent selection. For instance, MBT is soluble in acetone and slightly soluble in ethanol, ether, benzene, and glacial acetic acid. Its aqueous solubility is reported to be around 117 mg/L at 20°C.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| MBS precipitate forms when adding my stock solution to an aqueous buffer. | The concentration of MBS in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution is causing the compound to crash out upon dilution. | 1. Decrease the final concentration: Try a lower final concentration of MBS in your assay. 2. Optimize the co-solvent percentage: Minimize the percentage of organic solvent in the final aqueous solution (ideally <1%). 3. Use a different solubilization technique: Consider preparing a formulation using surfactants or cyclodextrins (see Experimental Protocols). |
| I am unable to dissolve a sufficient amount of MBS in my desired solvent. | The chosen solvent has poor solvating power for MBS. The dissolution rate is very slow. | 1. Consult the Solvent Selection Table: Refer to the table below for guidance on solvent polarity. 2. Apply gentle heating and agitation: Sonication or gentle warming can sometimes aid dissolution. Be cautious of compound stability at elevated temperatures. 3. Increase the solvent volume: If possible, use a larger volume of solvent to dissolve the same amount of MBS. |
| My experimental results are inconsistent and show high variability. | This could be due to incomplete dissolution or precipitation of MBS during the experiment. The stock solution may not be stable. | 1. Visually inspect all solutions: Before each use, carefully check for any signs of precipitation. 2. Prepare fresh stock solutions: If in doubt about the stability of your stock, prepare it fresh before each experiment. 3. Filter your solutions: Filtering the stock solution after preparation can remove any undissolved microparticles. |
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, we provide a general solvent selection guide based on polarity and the known characteristics of similar heterocyclic compounds. Researchers are strongly encouraged to determine the solubility experimentally for their specific conditions using the protocols provided below.
Table 1: Common Solvents for Solubility Screening of Heterocyclic Compounds
| Solvent | Polarity | Potential for Solubilizing MBS (Hypothesized) |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | High - Often a good starting point for poorly soluble compounds. |
| Dimethylformamide (DMF) | High (Aprotic) | High - Similar to DMSO. |
| Methanol | High (Protic) | Moderate - May be effective, especially with heating. |
| Ethanol | High (Protic) | Moderate - Similar to methanol. |
| Acetone | Medium | Moderate - Known to dissolve the analog MBT. |
| Dichloromethane (DCM) | Low | Low to Moderate - May be suitable for non-aqueous applications. |
| Water | High (Protic) | Very Low - Expected to have poor solubility. |
Experimental Protocols
Protocol 1: Determination of MBS Solubility by the Shake-Flask Method
This protocol outlines the standard shake-flask method to determine the equilibrium solubility of MBS in a chosen solvent.
Caption: Workflow for determining MBS solubility via the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of MBS to a known volume of the selected solvent (e.g., DMSO, ethanol, or a specific buffer) in a sealed, inert vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the sample at high speed to pellet the excess solid.
-
Filtration: Carefully collect the supernatant and filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticles.
-
Analysis: Dilute the clear filtrate with a suitable solvent and determine the concentration of MBS using a validated analytical method, such as UV-Vis spectrophotometry (if MBS has a chromophore) or High-Performance Liquid Chromatography (HPLC).
-
Quantification: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: pH-Dependent Aqueous Solubility Determination
This protocol is used to assess how the solubility of MBS changes with pH, which is critical for predicting its behavior in biological systems.
References
Technical Support Center: Degradation of 2-Mercaptobenzselenazole
Disclaimer: There is limited direct scientific literature on the degradation pathways of 2-Mercaptobenzselenazole. The information provided is largely based on studies of its close structural analog, 2-Mercaptobenzothiazole (MBT), and general knowledge of organoselenium compound degradation. Researchers should consider these pathways as hypothetical for this compound and adapt experimental designs accordingly.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: Based on its structural similarity to 2-Mercaptobenzothiazole (MBT), the primary degradation pathways for this compound are expected to be microbial degradation, photodegradation, and oxidative degradation. Due to the lower bond energy of the Carbon-Selenium bond compared to the Carbon-Sulfur bond, this compound may degrade more readily than MBT.
Q2: What are the likely initial steps in the microbial degradation of this compound?
A2: The initial steps in microbial degradation are likely to involve the enzymatic modification of the selenol group (-SeH). This could include methylation to form 2-(methylseleno)benzselenazole or oxidation to a diselenide. Subsequently, hydroxylation of the benzene ring is a probable next step, leading to ring cleavage.
Q3: What kind of products can be expected from the photodegradation of this compound?
A3: Photodegradation is expected to proceed via radical mechanisms. Initial steps may involve the formation of a diselenide dimer. Further degradation could lead to the formation of benzoselenazole and subsequently 2-hydroxybenzoselenazole, analogous to the photodegradation products of MBT.[1][2]
Q4: How does pH likely affect the degradation of this compound?
A4: The pH of the experimental medium can significantly influence the degradation rate. For instance, in the oxidative degradation of MBT by manganese oxides, the initial reaction rate is pH-dependent.[3] Similar effects can be anticipated for this compound, as the protonation state of the molecule would affect its reactivity.
Q5: Are there any specific safety precautions to consider when studying the degradation of this compound?
A5: Yes. Organoselenium compounds can be toxic, and their degradation may produce volatile and odorous selenium compounds. All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Consult the Safety Data Sheet (SDS) for this compound before use.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed | - Microbial culture not adapted. - Inappropriate light source for photodegradation. - Insufficient oxidant concentration. - Incorrect pH or temperature. | - Acclimatize the microbial culture to the compound. - Use a lamp with an appropriate wavelength for UV irradiation. - Increase the concentration of the oxidizing agent. - Optimize the reaction conditions (pH, temperature). |
| Inconsistent or irreproducible results | - Instability of the parent compound or degradation products. - Variability in microbial inoculum. - Fluctuations in experimental conditions (e.g., light intensity, temperature). - Contamination of samples. | - Prepare fresh solutions of the compound for each experiment. - Use a consistent source and concentration of microbial inoculum. - Precisely control and monitor all experimental parameters. - Use sterile techniques and clean all glassware thoroughly. |
| Difficulty in identifying degradation products by LC-MS | - Low concentration of intermediates. - Co-elution of products with matrix components. - Unstable degradation products. - Inappropriate ionization mode (ESI positive/negative). | - Concentrate the sample before analysis. - Optimize the chromatographic method (e.g., gradient, column). - Perform derivatization to stabilize reactive products. - Analyze samples in both positive and negative ionization modes. |
| Poor recovery of the parent compound or degradation products during sample preparation | - Adsorption to glassware or plasticware. - Volatilization of the compounds. - Degradation during the extraction process. | - Use silanized glassware to minimize adsorption. - Keep samples sealed and at a low temperature. - Use a mild extraction method and minimize exposure to light and heat. |
Degradation Pathways and Experimental Protocols
Microbial Degradation
Microorganisms are known to degrade a wide range of xenobiotic compounds, including heterocyclic structures similar to this compound.[4][5] The proposed microbial degradation pathway for this compound is extrapolated from the known pathways of 2-Mercaptobenzothiazole (MBT).[6][7][8]
Caption: Proposed microbial degradation pathway of this compound.
-
Microorganism and Culture Conditions:
-
Isolate or obtain a microbial consortium from an environment previously exposed to similar compounds (e.g., industrial wastewater).
-
Acclimatize the culture by gradually increasing the concentration of this compound in a minimal salt medium.
-
Maintain the culture under controlled conditions of temperature, pH, and aeration.
-
-
Degradation Experiment:
-
Inoculate the acclimatized culture into a series of flasks containing a known concentration of this compound.
-
Include sterile controls (no inoculum) and abiotic controls (killed inoculum) to account for non-biological degradation.
-
Incubate the flasks under the optimized conditions.
-
-
Sampling and Analysis:
-
Withdraw aliquots at regular time intervals.
-
Centrifuge the samples to separate the biomass.
-
Analyze the supernatant for the disappearance of the parent compound and the appearance of degradation products using HPLC-MS/MS.
-
Photodegradation
Photodegradation involves the breakdown of compounds by light, particularly UV radiation. The proposed pathway for this compound is based on studies of MBT.[1][2][9]
Caption: Proposed photodegradation pathway of this compound.
-
Reaction Setup:
-
Prepare a solution of this compound in a suitable solvent (e.g., water, acetonitrile).
-
Place the solution in a quartz photoreactor.
-
Use a UV lamp with a specific wavelength (e.g., 254 nm or a broad-spectrum lamp) to irradiate the solution.
-
Include a dark control to monitor for any degradation not induced by light.
-
-
Sampling and Analysis:
-
Collect samples at different time points during irradiation.
-
Analyze the samples directly by HPLC-UV or HPLC-MS/MS to quantify the parent compound and identify photoproducts.
-
Oxidative Degradation
Oxidative degradation can occur in the presence of strong oxidizing agents. The proposed pathway is based on the oxidative degradation of MBT.[3]
Caption: Proposed oxidative degradation pathway of this compound.
-
Reaction Setup:
-
Prepare a solution of this compound in an appropriate buffer.
-
Add a known concentration of an oxidizing agent (e.g., hydrogen peroxide, potassium permanganate, or manganese dioxide).
-
Maintain the reaction at a constant temperature and pH.
-
-
Sampling and Analysis:
-
Take samples at various time intervals.
-
Quench the reaction if necessary (e.g., by adding a reducing agent).
-
Analyze the samples by HPLC-MS/MS to identify and quantify the degradation products.
-
Quantitative Data Summary
The following table summarizes degradation data for 2-Mercaptobenzothiazole (MBT), which may serve as a reference for studies on this compound.
| Degradation Method | Organism/Condition | Initial Concentration | Degradation Efficiency | Time | Reference |
| Microbial | Alcaligenes sp. | 50 mg/L | 86% | 72 h | [6] |
| Microbial | Enriched bacterial consortium | 300 mg/L | 85% | 72 h | [10] |
| Enzymatic | SviDyP (Dye-decolorizing peroxidase) | 100 ppm | - | 60 min | [11][12] |
| Oxidative | β-MnO₂ | 0.06 mM | - | - | [3] |
Note: Degradation efficiency can be highly dependent on the specific experimental conditions.
Analytical Methodologies
A robust analytical method is crucial for accurately monitoring the degradation of this compound and identifying its transformation products. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly effective technique for this purpose.[13][14][15]
Experimental Protocol: HPLC-MS/MS Analysis
-
Sample Preparation:
-
Filter the collected samples through a 0.22 µm syringe filter to remove particulates.
-
If necessary, perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.
-
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative modes should be tested to determine the optimal ionization for the parent compound and its degradation products.
-
Analysis Mode:
-
Full Scan: To identify unknown degradation products by their mass-to-charge ratio (m/z).
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For sensitive and selective quantification of the parent compound and known degradation products.
-
-
References
- 1. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The oxidative degradation of 2-mercaptobenzothiazole at the interface of beta-MnO2 and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microaerobic degradation of 2-Mercaptobenzothiazole present in industrial wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. series.publisso.de [series.publisso.de]
- 14. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 2-Mercaptobenzselenazole Experiments
Welcome to the technical support center for experiments involving 2-Mercaptobenzselenazole (2-MBS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of 2-MBS can stem from several factors. Firstly, the purity of your starting materials, particularly 2-aminobenzoselenazole, is crucial. Impurities can lead to side reactions and reduce the efficiency of the primary reaction. Secondly, the reaction conditions, including temperature and reaction time, must be carefully controlled. A common synthetic route involves the diazotization of 2-aminobenzoselenazole followed by a reaction with a sulfur source. Inadequate temperature control during diazotization can lead to the decomposition of the diazonium salt. Finally, ensure anhydrous conditions are maintained throughout the reaction, as the presence of water can lead to unwanted byproducts.
Troubleshooting Steps:
-
Purify Starting Materials: Recrystallize or chromatographically purify the 2-aminobenzoselenazole prior to use.
-
Optimize Reaction Temperature: Carefully monitor and control the temperature, especially during the formation of the diazonium salt, keeping it within the optimal range (typically 0-5 °C).
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing degradation of my this compound sample. How should I properly handle and store it to ensure stability?
A2: this compound, like many selenium-containing organic compounds, can be sensitive to light, air, and heat. Degradation can manifest as a discoloration of the compound or a change in its physical properties.
Proper Handling and Storage Protocol:
-
Storage Conditions: Store 2-MBS in a tightly sealed, amber glass vial to protect it from light.
-
Atmosphere: For long-term storage, it is recommended to store it under an inert atmosphere (argon or nitrogen).
-
Temperature: Keep the compound in a cool, dark, and dry place. Refrigeration is advisable for long-term storage.
-
Handling: When handling the compound, minimize its exposure to air and light. Weigh out and prepare solutions promptly.
Q3: I am having difficulty dissolving this compound for my biological assays. What are suitable solvents?
A3: The solubility of 2-MBS can be a challenge. It is generally poorly soluble in water. For biological assays, it is often necessary to first dissolve the compound in an organic solvent and then make further dilutions in the aqueous assay medium.
Recommended Solvents:
-
Organic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used to prepare stock solutions.
-
Procedure:
-
Prepare a high-concentration stock solution in 100% DMSO or DMF.
-
For the working solution, dilute the stock solution in the desired aqueous buffer or cell culture medium.
-
Important: Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts. Perform a vehicle control experiment with the same concentration of the solvent to rule out any effects of the solvent itself.
-
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | Poorly soluble | 25 |
| Ethanol | Slightly soluble | 25 |
| Dimethyl Sulfoxide (DMSO) | Soluble | 25 |
| N,N-Dimethylformamide (DMF) | Soluble | 25 |
Note: This data is qualitative. Researchers should determine the exact solubility for their specific experimental conditions.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the synthesis of 2-MBS.
Materials:
-
2-Aminobenzoselenazole
-
Sodium nitrite
-
Hydrochloric acid (HCl)
-
Potassium ethyl xanthate
-
Ethanol
-
Diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-aminobenzoselenazole in a mixture of ethanol and concentrated HCl.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve potassium ethyl xanthate in ethanol.
-
Slowly add the diazonium salt solution to the potassium ethyl xanthate solution while stirring vigorously.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with cold water and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yields in 2-MBS synthesis.
Technical Support Center: 2-Mercaptobenzselenazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 2-Mercaptobenzselenazole during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is turning slightly yellow and showing a precipitate. What is happening?
A1: This is a common sign of oxidation. This compound is susceptible to oxidation, especially when exposed to air (oxygen), light, or certain metal ions. The primary oxidation product is the corresponding diselenide dimer, which is often less soluble and can precipitate out of solution, causing a color change.
Troubleshooting Steps:
-
Review your solvent choice: Ensure your solvent is deoxygenated. Purge the solvent with an inert gas like nitrogen or argon before dissolving the compound.
-
Check your storage conditions: Solutions should be stored under an inert atmosphere (nitrogen or argon) in amber vials to protect from light, and at reduced temperatures (see Q3).
-
Consider a chelating agent: If metal ion contamination is suspected, adding a small amount of a chelating agent like EDTA can help.
Q2: I'm observing a loss of potency or inconsistent results in my assays using a this compound stock solution. Could this be due to oxidation?
A2: Yes, oxidation of the mercapto group to a diselenide will alter the compound's chemical properties and likely its biological activity, leading to inconsistent results.
Troubleshooting Steps:
-
Quantify the purity of your stock solution: Use an analytical technique like HPLC-UV to determine the percentage of the active this compound versus its oxidized dimer.
-
Prepare fresh solutions: For sensitive experiments, it is always best to prepare fresh solutions of this compound immediately before use.
-
Incorporate an antioxidant: Consider adding a compatible antioxidant to your stock solution to inhibit oxidation (see Q4 for recommendations).
Q3: What are the optimal storage conditions for this compound, both as a solid and in solution?
A3: Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Condition | Rationale |
| Solid | Store in a tightly sealed container, in a desiccator, at 2-8°C, protected from light. | Minimizes exposure to moisture, oxygen, and light, which can initiate oxidation. |
| Solution | Store in an amber vial under an inert atmosphere (N₂ or Ar) at -20°C. For short-term storage (24-48 hours), 2-8°C may be acceptable if an antioxidant is included. | Reduces exposure to oxygen and light, and the low temperature slows the rate of degradation. |
Q4: What antioxidants can I use to stabilize my this compound solution, and at what concentration?
A4: The choice of antioxidant depends on the solvent system and the downstream application. Here are some common options:
| Antioxidant | Recommended Concentration | Solvent Compatibility | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Organic solvents (e.g., DMSO, Ethanol) | A widely used radical scavenger. |
| Ascorbic Acid | 0.05 - 0.2% (w/v) | Aqueous solutions | A water-soluble antioxidant. Ensure the pH of your solution is compatible. |
| d-Alpha-Tocopherol (Vitamin E) | 0.01 - 0.05% (w/v) | Organic solvents, lipid-based formulations | A lipid-soluble antioxidant. |
Always perform a small-scale compatibility test to ensure the chosen antioxidant does not interfere with your experiment.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO with enhanced stability against oxidation.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Butylated Hydroxytoluene (BHT)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps and PTFE septa
-
Sonicator
-
Analytical balance
Procedure:
-
Deoxygenate the Solvent: Sparge the anhydrous DMSO with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.
-
Prepare the Antioxidant Solution: In the deoxygenated DMSO, prepare a 1% (w/v) stock solution of BHT.
-
Weigh the Compound: Accurately weigh the required amount of this compound in a clean, dry amber vial.
-
Add Antioxidant: To the vial containing this compound, add the BHT stock solution to achieve a final concentration of 0.05% BHT in the final volume.
-
Dissolve the Compound: Add the deoxygenated DMSO to the vial to reach the final desired concentration (10 mM). Briefly sonicate if necessary to aid dissolution.
-
Inert Atmosphere: Purge the headspace of the vial with nitrogen or argon for 1-2 minutes before tightly sealing the cap.
-
Storage: Store the stabilized stock solution at -20°C.
Protocol 2: Quantification of this compound and its Oxidized Dimer by HPLC-UV
Objective: To assess the purity and extent of oxidation of a this compound sample.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40) containing 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration (e.g., 100 µg/mL) in the mobile phase.
-
Sample Preparation: Dilute the sample solution to be tested to a similar concentration using the mobile phase.
-
Analysis: Inject the standard and sample solutions onto the HPLC system.
-
Data Interpretation:
-
Identify the peak for this compound based on the retention time of the standard.
-
The oxidized diselenide dimer will typically have a different retention time (often eluting later).
-
Calculate the percentage of the oxidized form by comparing the peak areas.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions after 7 days of storage.
| Storage Condition | Solvent | Additive | % Remaining this compound |
| 25°C, Ambient Light | DMSO | None | 65% |
| 25°C, Dark | DMSO | None | 80% |
| 4°C, Dark | DMSO | None | 92% |
| -20°C, Dark, N₂ Atmosphere | DMSO | None | >99% |
| 25°C, Dark | DMSO | 0.05% BHT | 95% |
| 25°C, Dark | Aqueous Buffer (pH 7.4) | None | 75% |
| 25°C, Dark | Aqueous Buffer (pH 7.4) | 0.1% Ascorbic Acid | 93% |
Visualizations
Caption: Oxidation pathway of this compound to its diselenide dimer.
Caption: General mechanism of antioxidant protection against ROS-induced oxidation.
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Mercaptobenzoselenazole and 2-Mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-mercaptobenzoselenazole and its sulfur analogue, 2-mercaptobenzothiazole. While direct comparative experimental studies are limited, this document synthesizes available data and theoretical principles to offer insights into their respective chemical behaviors. This information is intended to assist researchers in designing experiments, developing new synthetic methodologies, and understanding the potential applications of these heterocyclic compounds.
Introduction to 2-Mercaptobenzoselenazole and 2-Mercaptobenzothiazole
2-Mercaptobenzothiazole (MBT) is a well-established industrial chemical, widely utilized as a vulcanization accelerator in the rubber industry, a corrosion inhibitor, and a synthetic intermediate.[1] Its selenium counterpart, 2-mercaptobenzoselenazole (MBS), is less studied but holds potential for applications where the unique properties of selenium can be leveraged, such as in antioxidant systems and novel materials. Both molecules share a common benzofused heterocyclic structure, differing only in the chalcogen atom at position 1 of the five-membered ring. This seemingly minor structural difference is expected to have a significant impact on their chemical reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of 2-mercaptobenzoselenazole and 2-mercaptobenzothiazole is presented in Table 1. The greater acidity of selenols compared to thiols suggests that 2-mercaptobenzoselenazole is likely to have a lower pKa than 2-mercaptobenzothiazole.
Table 1: Physicochemical Properties of 2-Mercaptobenzoselenazole and 2-Mercaptobenzothiazole
| Property | 2-Mercaptobenzoselenazole | 2-Mercaptobenzothiazole |
| Molecular Formula | C₇H₅NSSe | C₇H₅NS₂ |
| Molecular Weight | 214.15 g/mol | 167.25 g/mol |
| Appearance | - | Pale yellow to tan crystalline powder[2] |
| Melting Point (°C) | - | 177-181[3] |
| pKa | Estimated to be < 7 | 7.0 (at 20 °C)[4] |
Reactivity Comparison: Theoretical Insights and Expected Trends
Direct experimental data quantitatively comparing the reactivity of 2-mercaptobenzoselenazole and 2-mercaptobenzothiazole is scarce in the current literature. However, based on the fundamental differences between sulfur and selenium chemistry, we can predict their relative reactivity in key chemical transformations.
Oxidation to Diselenide/Disulfide
The oxidation of the mercapto group to form a dichalcogenide bridge is a characteristic reaction for both compounds. It is anticipated that 2-mercaptobenzoselenazole will undergo oxidation more readily than 2-mercaptobenzothiazole. This is attributed to the lower bond dissociation energy of the Se-H bond compared to the S-H bond, making the selenol proton easier to abstract. The resulting diselenide is also expected to be more susceptible to reduction back to the selenol form.
Caption: Predicted relative rates of oxidation.
Nucleophilic Substitution (Alkylation)
In their deprotonated forms, the selenolate and thiolate anions of these molecules act as potent nucleophiles. Due to the higher polarizability and "softer" nature of selenium, the selenolate anion of 2-mercaptobenzoselenazole is expected to be a stronger nucleophile than the thiolate of 2-mercaptobenzothiazole. Consequently, 2-mercaptobenzoselenazole should react more readily with electrophiles, such as alkyl halides, in S-alkylation reactions.
Caption: Predicted relative nucleophilicity.
Experimental Protocols
While direct comparative studies are lacking, the following established protocols for the oxidation and alkylation of 2-mercaptobenzothiazole can serve as a valuable starting point for investigating the reactivity of 2-mercaptobenzoselenazole. Researchers can adapt these methods to conduct head-to-head comparative experiments.
Protocol 1: Oxidation to 2,2'-Dithiobis(benzothiazole)
This protocol describes the oxidation of 2-mercaptobenzothiazole to its corresponding disulfide using hydrogen peroxide.
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-mercaptobenzothiazole in ethanol in a round-bottom flask.
-
Slowly add 30% hydrogen peroxide to the solution while stirring at room temperature.
-
Continue stirring for a specified period (e.g., 2-4 hours) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product, 2,2'-dithiobis(benzothiazole), will precipitate from the solution.
-
Collect the precipitate by filtration, wash with water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
For a comparative study, an analogous reaction should be set up with 2-mercaptobenzoselenazole, keeping all reaction parameters (concentration, temperature, stoichiometry of the oxidant) identical. The reaction rates can be compared by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or NMR spectroscopy.
Protocol 2: S-Alkylation of 2-Mercaptobenzothiazole
This protocol details the S-alkylation of 2-mercaptobenzothiazole with an alkyl halide in the presence of a base.[5]
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetone)
Procedure:
-
To a solution of 2-mercaptobenzothiazole in the chosen solvent, add the base and stir until the MBT dissolves completely, forming the sodium or potassium salt.
-
Add the alkyl halide dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
For a comparative study, the same procedure should be followed for 2-mercaptobenzoselenazole. Competitive experiments, where both substrates are present in the same reaction vessel with a limiting amount of the electrophile, could provide a direct measure of their relative nucleophilicity.
Caption: Proposed workflow for experimental comparison.
Conclusion
Based on established principles of sulfur and selenium chemistry, 2-mercaptobenzoselenazole is predicted to be more reactive than 2-mercaptobenzothiazole in both oxidation and nucleophilic substitution reactions. The higher acidity of the selenol, the greater nucleophilicity of the corresponding selenolate, and the weaker C-Se bond all contribute to this anticipated enhanced reactivity.
The experimental protocols provided for 2-mercaptobenzothiazole offer a solid foundation for conducting direct comparative studies. Such research is crucial to experimentally validate these theoretical predictions and to fully unlock the potential of 2-mercaptobenzoselenazole in various scientific and industrial applications. Future work should focus on quantitative kinetic studies to provide precise data on the reactivity differences between these two important heterocyclic compounds.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Mercaptobenzothiazole CAS#: 149-30-4 [m.chemicalbook.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzoselenazole and Benzothiazole Derivatives in Drug Discovery
A deep dive into the synthesis, anticancer, and antioxidant properties of two prominent heterocyclic scaffolds.
In the landscape of medicinal chemistry, benzoselenazole and benzothiazole derivatives have emerged as privileged scaffolds, demonstrating a wide array of biological activities. This guide provides a comparative study of these two heterocyclic compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance supported by experimental data. The following sections will objectively compare their synthesis, anticancer, and antioxidant properties, supplemented with detailed experimental protocols and visual representations of relevant signaling pathways.
I. Synthesis Strategies: A Tale of Two Chalcogens
The synthetic accessibility of a compound class is a critical factor in drug development. While both benzoselenazole and benzothiazole share a common benzannulated five-membered heterocyclic core, the difference in the chalcogen atom—selenium versus sulfur—introduces notable variations in their synthetic routes.
Benzothiazole Derivatives: The synthesis of 2-substituted benzothiazoles is well-established and typically involves the condensation of 2-aminothiophenol with a variety of electrophilic reagents.[1] Common methods include reactions with carboxylic acids, aldehydes, acid chlorides, or nitriles.[1][2] These reactions are often facilitated by catalysts and can be carried out under relatively mild conditions, including microwave irradiation and solvent-free approaches, leading to high yields.[1][3]
Benzoselenazole Derivatives: The synthesis of benzoselenazole derivatives is generally more challenging compared to their sulfur counterparts.[4] Traditional methods often require harsh reaction conditions and the use of toxic or expensive selenium reagents.[4] However, recent advancements have led to the development of more efficient protocols, such as copper-catalyzed intramolecular C-Se bond formation and one-pot multi-component reactions.[4] Microwave-assisted synthesis has also been explored to expedite the formation of the benzoselenazole core.
II. Anticancer Activity: A Comparative Look at Potency and Selectivity
Both benzoselenazole and benzothiazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting their effects through the modulation of key signaling pathways involved in cell proliferation and survival.
A notable comparative study has shown that benzoselenazole derivatives can exhibit greater selectivity and specificity for certain cancer targets compared to their benzothiazole analogs. For instance, in the context of c-MYC transcription inhibition, benzoselenazole derivatives demonstrated superior c-MYC G-quadruplex selectivity and cancer cell specificity.[5] This suggests that the selenium atom may play a crucial role in fine-tuning the interaction with biological targets.
Benzothiazole derivatives have been extensively studied for their anticancer properties, with numerous compounds showing potent activity against a wide range of cancer cell lines.[6] Their mechanisms of action are diverse and include the inhibition of crucial enzymes like protein kinases in pathways such as the PI3K/Akt/mTOR pathway.[7][8][9]
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoselenazole | m-Se3 | HepG2 (Liver) | Greater selectivity and specificity reported | [5] |
| Benzothiazole | Compound 11 | PC-3 (Prostate) | High potency reported | [7] |
| Benzothiazole | Derivative 29 | SKRB-3 (Breast) | 0.0012 | [6] |
| Benzothiazole | Derivative 29 | SW620 (Colon) | 0.0043 | [6] |
| Benzothiazole | Derivative 29 | A549 (Lung) | 0.044 | [6] |
| Benzothiazole | Derivative 29 | HepG2 (Liver) | 0.048 | [6] |
| Benzothiazole | Compound 4 | HepG2 (Liver) | Potent antiproliferative agent | [6] |
| Benzothiazole | Compound 15 | Various | 10 | [6] |
| Benzothiazole | Compound 34 | Colo205 (Colon) | 5.04 | [6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
III. Antioxidant Properties: Scavenging Free Radicals
Oxidative stress is implicated in a multitude of diseases, making the development of effective antioxidants a key therapeutic strategy. Both benzoselenazole and benzothiazole derivatives have been investigated for their antioxidant potential.
The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
While extensive comparative data is not available from a single study, individual reports suggest that both classes of compounds exhibit significant antioxidant activity.[10][11][12] The presence of the chalcogen atom is believed to contribute to their radical scavenging capabilities.
Table 2: Comparative Antioxidant Activity
| Compound Type | Assay | Activity | Reference |
| Benzoselenazole | Various | Significant antioxidant properties reported | [4] |
| Benzothiazole | DPPH | High scavenging activity reported for certain derivatives | [10][11] |
| Benzothiazole | ABTS | High scavenging activity reported for certain derivatives | [11] |
| Benzothiazole | FRAP | Good reducing power observed for some derivatives | [12] |
IV. Experimental Protocols
A. General Synthesis of 2-Substituted Benzothiazoles
A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with an appropriate aldehyde.[3]
Procedure:
-
To a solution of 2-aminothiophenol (1 mmol) in a suitable solvent (e.g., ethanol), add the desired aldehyde (1 mmol).
-
Add a catalytic amount of an acid or base (e.g., HCl or piperidine).
-
The reaction mixture is then refluxed or stirred at room temperature for a specified time, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography.
Note: Reaction conditions such as solvent, temperature, and catalyst may vary depending on the specific substrates.
B. General Synthesis of 2-Substituted Benzoselenazoles
A contemporary method for synthesizing 2-substituted benzoselenazoles involves a copper-catalyzed reaction.[4]
Procedure:
-
A mixture of o-iodoaniline (1 mmol), selenium powder (1.2 mmol), and the corresponding arylacetic acid or benzyl chloride (1.2 mmol) is taken in a reaction vessel.
-
A copper catalyst (e.g., CuI, 10 mol%) and a suitable ligand (if required) are added.
-
The reaction is carried out in a high-boiling solvent (e.g., DMSO) at an elevated temperature.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
C. MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (benzoselenazole or benzothiazole derivatives) and incubate for 48-72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
V. Signaling Pathway Visualizations
The anticancer activity of benzoselenazole and benzothiazole derivatives is often attributed to their interaction with specific signaling pathways. Below are diagrams of two such pathways generated using the DOT language.
VI. Conclusion
This comparative guide highlights the distinct yet overlapping profiles of benzoselenazole and benzothiazole derivatives. While benzothiazoles benefit from more established and facile synthetic routes, benzoselenazoles are emerging as compounds with potentially higher selectivity and specificity for certain biological targets. Both classes exhibit significant anticancer and antioxidant activities, warranting their continued exploration in drug discovery and development. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies under standardized conditions are crucial to fully elucidate their relative merits and guide future drug design efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzothiazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Development and Characterization of Benzoselenazole Derivatives as Potent and Selective c-MYC Transcription Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of a new benzothiazole derivative with antioxidant activity in the initial phase of acetaminophen toxicity - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activities of 2-Mercaptobenzazole Analogues
A detailed guide for researchers and drug development professionals on the antioxidant, anticancer, and enzyme inhibitory properties of 2-mercaptobenzoxazole, 2-mercaptobenzothiazole, and 2-mercaptobenzimidazole analogues.
Introduction
The 2-mercaptobenzazole scaffold, encompassing oxazole, thiazole, and imidazole congeners, is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have garnered significant attention for their potential as antioxidant, anticancer, and enzyme-inhibiting agents. This guide provides a comparative overview of the biological activities of analogues based on these three heterocyclic systems. While the focus of this guide is on the well-documented sulfur, oxygen, and nitrogen-containing benzazole derivatives, it is important to note a significant gap in the publicly available research concerning their selenium-containing counterparts, the 2-mercaptobenzselenazole analogues. Extensive searches for direct comparative studies involving this compound analogues yielded no specific results, highlighting a potential area for future research and discovery in the field of medicinal chemistry.
I. Antioxidant Activity
Derivatives of 2-mercaptobenzazoles have been widely investigated for their ability to scavenge free radicals and mitigate oxidative stress.
Comparative Antioxidant Data
| Compound Class | Analogue/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Mercaptobenzimidazole | N-acylhydrazone derivative (Compound 13 ) | DPPH Scavenging | 131.50 | Ascorbic Acid | - |
| 2-Mercaptobenzoxazole | - | DPPH Scavenging | - | - | - |
| 2-Mercaptobenzothiazole | - | DPPH Scavenging | - | - | - |
Data for 2-mercaptobenzoxazole and 2-mercaptobenzothiazole analogues with specific IC50 values for DPPH scavenging were not available in the provided search results for a direct comparison in this format.
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of the synthesized compounds is often evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.
-
Preparation of DPPH solution: A fresh solution of DPPH is prepared in methanol.
-
Reaction mixture: Different concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Workflow for Antioxidant Activity Screening
Caption: Workflow of the DPPH radical scavenging assay.
II. Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of 2-mercaptobenzazole derivatives against various cancer cell lines.
Comparative Anticancer Data (IC50 in µM)
| Compound Class | Derivative | HepG2 | MCF-7 | MDA-MB-231 | HeLa | Reference |
| 2-Mercaptobenzoxazole | Compound 6b | 6.83 | 3.64 | 2.14 | 5.18 | Doxorubicin, Sunitinib |
| 2-Mercaptobenzoxazole | Compound 4b | - | - | - | - | Doxorubicin, Sunitinib |
| 2-Mercaptobenzoxazole | Compound 4d | - | - | - | - | Doxorubicin, Sunitinib |
| 2-Mercaptobenzoxazole | Compound 5d | - | - | - | - | Doxorubicin, Sunitinib |
Specific IC50 values for compounds 4b, 4d, and 5d against the listed cell lines were not detailed in a comparable format in the provided search results.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.
Logical Flow of a Cytotoxicity Study
Caption: Workflow of an MTT assay for cytotoxicity.
III. Enzyme Inhibition
2-Mercaptobenzazole analogues have shown significant inhibitory activity against various enzymes, including kinases and urease.
Comparative Enzyme Inhibition Data
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference |
| 2-Mercaptobenzoxazole | Compound 6b | EGFR | 0.279 | Sunitinib |
| 2-Mercaptobenzoxazole | Compound 6b | HER2 | 0.224 | Sunitinib |
| 2-Mercaptobenzoxazole | Compound 6b | VEGFR2 | 0.565 | Sunitinib |
| 2-Mercaptobenzoxazole | Compound 6b | CDK2 | 0.886 | Sunitinib |
| 2-Mercaptobenzimidazole | N-acylhydrazone derivative | α-Glucosidase | 352 µg/ml | Acarbose |
Experimental Protocol: In Vitro Kinase Inhibition Assay
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to determine the inhibitory effect of compounds on kinase activity.
-
Plate Coating: A 96-well plate is coated with a specific antibody against the kinase of interest.
-
Addition of Reagents: The standard solution or the test compound is added to the wells, followed by the addition of the kinase.
-
Incubation: The plate is incubated to allow binding.
-
Detection: A substrate for the kinase and a detection antibody are added, leading to a colorimetric change.
-
Measurement: The absorbance is read using a microplate reader.
-
Analysis: The inhibitory activity is determined by comparing the absorbance of the wells treated with the test compounds to the control wells. The IC50 value is then calculated.
Signaling Pathway Inhibition by a Multi-Kinase Inhibitor
Caption: Inhibition of multiple signaling pathways.
The analogues of 2-mercaptobenzoxazole, 2-mercaptobenzothiazole, and 2-mercaptobenzimidazole represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated antioxidant, anticancer, and enzyme inhibitory activities warrant further investigation and optimization. The current body of literature strongly supports the continued exploration of these scaffolds for the development of novel therapeutic agents. A notable opportunity for future research lies in the synthesis and biological evaluation of this compound analogues, which remain a largely unexplored chemical space. Such studies could reveal novel structure-activity relationships and potentially lead to the discovery of compounds with enhanced biological profiles.
2-Mercaptobenzselenazole: A Potential Alternative to 2-Mercaptobenzoxazole? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of heterocyclic compounds in medicinal chemistry is ever-evolving, with researchers continually seeking novel scaffolds to address therapeutic challenges. Among these, 2-mercaptobenzoxazole (MBO) has emerged as a versatile molecule, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive overview of MBO, including its synthesis, and a detailed analysis of its performance in various biological assays.
While the structural analogue, 2-mercaptobenzselenazole (MBS), presents an intriguing potential alternative due to the unique properties of selenium, a comprehensive, data-driven comparison is currently hampered by a notable lack of published experimental data on MBS. This guide will therefore focus on the robust dataset available for MBO, while clearly indicating where comparative data for MBS is absent. This approach aims to provide a valuable resource for researchers interested in this class of compounds and to highlight the significant opportunities that exist for the investigation of this compound.
Physicochemical Properties: A Tale of Two Chalcogens
A direct experimental comparison of the physicochemical properties of this compound (MBS) and 2-mercaptobenzoxazole (MBO) is limited by the scarcity of data for MBS. However, based on the known properties of MBO and the general characteristics of organoselenium compounds, a qualitative comparison can be inferred.
| Property | 2-Mercaptobenzoxazole (MBO) | This compound (MBS) |
| Molecular Formula | C₇H₅NOS | C₇H₅NSeS |
| Molecular Weight | 151.19 g/mol | 198.14 g/mol |
| Appearance | Tan to light yellow powder | Data not available |
| Melting Point | 192-195 °C | Data not available |
| Reactivity | The thiol group is a key site for derivatization. | The selenol group is expected to be more acidic and more easily oxidized than the thiol group in MBO, potentially leading to different reactivity profiles and metabolic pathways. |
| Biological Significance | The oxazole ring and the mercapto group are crucial for its diverse biological activities. | The replacement of sulfur with selenium could modulate the compound's biological activity, potentially enhancing certain properties due to selenium's unique electronic and steric characteristics. |
Synthesis and Experimental Protocols
Synthesis of 2-Mercaptobenzoxazole (MBO)
The synthesis of 2-mercaptobenzoxazole is well-established and can be achieved through several methods. A common and efficient laboratory-scale synthesis involves the reaction of 2-aminophenol with carbon disulfide.
Experimental Protocol:
A mixture of 2-aminophenol (0.1 mol), potassium hydroxide (0.1 mol), and carbon disulfide (0.1 mol) in 95% ethanol (150 mL) and water (20 mL) is refluxed for 3-4 hours. After cooling, the reaction mixture is poured into water, and the product is precipitated by the addition of acetic acid. The resulting solid is then filtered, washed with water, and recrystallized from ethanol to yield pure 2-mercaptobenzoxazole.[1]
Workflow for the Synthesis of 2-Mercaptobenzoxazole (MBO):
Caption: Synthesis of 2-Mercaptobenzoxazole.
Synthesis of this compound (MBS)
Performance in Biological Applications: A Focus on 2-Mercaptobenzoxazole
Due to the lack of experimental data for this compound, this section will focus on the well-documented biological activities of 2-mercaptobenzoxazole and its derivatives. The data presented here is intended to serve as a benchmark for future comparative studies with MBS.
Anticancer Activity
Derivatives of 2-mercaptobenzoxazole have demonstrated significant in vitro activity against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of various protein kinases involved in cancer cell proliferation and survival.[2][3]
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Compound 6b | HepG2 (Liver) | 6.83 | [2][3] |
| MCF-7 (Breast) | 3.64 | [2][3] | |
| MDA-MB-231 (Breast) | 2.14 | [2][3] | |
| HeLa (Cervical) | 5.18 | [2][3] | |
| Compound 4d | Multiple Cell Lines | 2.14 - 12.87 | [2] |
| Compound 5d | Multiple Cell Lines | 2.14 - 12.87 | [2] |
Experimental Protocol for In Vitro Anticancer Activity (MTT Assay):
Cancer cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Workflow for the Evaluation of Anticancer Activity (MTT Assay):
Caption: MTT Assay Workflow.
Antimicrobial and Antifungal Activity
2-Mercaptobenzoxazole and its derivatives have shown promising activity against a variety of bacterial and fungal strains. The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[1][4]
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| Schiff's Base Derivative (IVb) | Klebsiella pneumoniae | 15 | - | - | [1] |
| Salmonella paratyphi | 12 | - | - | [1] | |
| Schiff's Base Derivative (IVc) | Enterobacter aerogenes | 14 | - | - | [1] |
| Bacillus subtilis | 13 | - | - | [1] | |
| Cromenopyridine Derivatives | S. aureus, E. coli, P. aeruginosa, B. subtilis | Potent Activity | C. coffeanum, A. niger, A. terreus, P. notatum | Potent Activity | [4] |
Experimental Protocol for Antimicrobial/Antifungal Activity (Agar Well Diffusion Method):
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate. Wells are then made in the agar using a sterile cork borer. A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. The plates are then incubated at an appropriate temperature for 24-48 hours. The antimicrobial/antifungal activity is determined by measuring the diameter of the zone of inhibition around each well.
Anti-inflammatory Activity
Certain derivatives of 2-mercaptobenzoxazole have exhibited potent anti-inflammatory effects in animal models. This activity is often evaluated by measuring the reduction in paw edema induced by an inflammatory agent.
Experimental Protocol for Anti-inflammatory Activity (Carrageenan-Induced Paw Edema):
An acute inflammation is induced in the hind paw of rats by injecting a solution of carrageenan. The test compounds are administered orally or intraperitoneally prior to the carrageenan injection. The volume of the paw is measured at different time intervals after the induction of inflammation using a plethysmometer. The percentage inhibition of edema is then calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathways and Logical Relationships
The anticancer activity of 2-mercaptobenzoxazole derivatives is often linked to their ability to inhibit key signaling pathways involved in cell growth and proliferation. For instance, some derivatives have been shown to inhibit protein kinases such as EGFR, HER2, and VEGFR2.[2][3]
Potential Signaling Pathway Inhibition by 2-Mercaptobenzoxazole Derivatives:
Caption: Kinase Inhibition by 2-MBO Derivatives.
Conclusion and Future Directions
2-Mercaptobenzoxazole has proven to be a valuable scaffold in the development of new therapeutic agents, with a rich body of literature supporting its diverse biological activities. The comprehensive data presented in this guide underscores its potential in anticancer, antimicrobial, and anti-inflammatory applications.
In stark contrast, this compound remains a largely unexplored entity. The substitution of sulfur with selenium is a well-established strategy in medicinal chemistry for modulating the pharmacological properties of a molecule. Therefore, the lack of experimental data for MBS represents a significant knowledge gap and a compelling opportunity for future research.
We strongly encourage researchers to undertake studies on the synthesis, characterization, and biological evaluation of this compound. Such investigations are crucial to determine if MBS can indeed serve as a viable and potentially superior alternative to MBO. Direct comparative studies will be instrumental in elucidating the structure-activity relationships and the specific contributions of the selenium atom to the biological profile of this class of compounds. The findings from such research could pave the way for the development of novel and more effective therapeutic agents.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
Comparative Cross-Reactivity Analysis of 2-Mercaptobenzothiazole Derivatives as a Proxy for 2-Mercaptobenzselenazole Analogues
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the cross-reactivity of 2-Mercaptobenzselenazole derivatives is not currently available in the public domain. This guide provides a comparative analysis of its closest structural analogues, 2-mercaptobenzothiazole (MBT) and its derivatives. The immunological behavior of these sulfur-containing compounds is expected to provide valuable insights into the potential cross-reactivity of their selenium-containing counterparts due to their chemical similarities.
Introduction
2-Mercaptobenzothiazole (MBT) and its derivatives are widely used as vulcanization accelerators in the rubber industry and are known contact allergens. Cross-reactivity among these derivatives and with other rubber chemicals, such as thiurams, is a significant concern in occupational and consumer health. Understanding these cross-reactivity patterns is crucial for the development of safer alternatives and for accurate diagnosis of allergic contact dermatitis. This guide summarizes key quantitative data from patch test studies, details the experimental protocols used, and illustrates the immunological pathways involved.
Data Presentation: Cross-Reactivity and Co-sensitization Rates
The following tables present data from large-scale patch test studies, indicating the rates of positive reactions and co-sensitization between MBT, mercapto mix (a mixture of MBT and its derivatives), and other rubber allergens.
Table 1: Positive Patch Test Reactions to Mercapto Mix (MM) and 2-Mercaptobenzothiazole (MBT)
| Study Population (n) | Positive to MM | Positive to MBT | Positive to MM alone | Positive to MBT alone | Positive to both MM and MBT |
| 30,880 | 333 | 427 | 98 | 192 | 235 |
Data from a retrospective analysis by the North American Contact Dermatitis Group (1994-2008)[1][2].
Table 2: Co-reactivity of Mercapto Compounds with Other Rubber Accelerators
| Allergen | Co-reactivity with Carba Mix (%) | Co-reactivity with Thiuram Mix (%) |
| Mercapto+ patients | 23.4 | 32.5 |
Data from the North American Contact Dermatitis Group (1994-2016)[3].
Table 3: Association between Rubber Allergens in Patch-Tested Patients
| Association | Percentage of Cases (%) |
| Carbamates with Thiurams | 16.6 |
| Mercaptobenzothiazole with Carbamates | 1.7 |
| Carbamates, Mercapto, and Thiuram | 8.3 |
Data from a study of 1162 patients tested with the Brazilian standard battery[4].
Experimental Protocols
The primary method for assessing cross-reactivity in the context of allergic contact dermatitis is patch testing .
Patch Testing Protocol for Rubber Allergens
1. Allergen Preparation:
-
Allergens such as 2-mercaptobenzothiazole (MBT) and mercapto mix are prepared in a suitable vehicle, typically petrolatum (pet.), at standardized concentrations (e.g., 1% or 2%).
2. Application:
-
Small quantities of the allergen preparations are applied to specialized patch test chambers, such as Finn Chambers® on Scanpor® tape.
-
These chambers are then applied to the upper back of the patient.
3. Occlusion:
-
The patches are left in place for 48 hours, during which time the patient is advised to avoid activities that may lead to sweating or displacement of the patches.
4. Reading and Interpretation:
-
The patches are removed after 48 hours, and an initial reading is performed.
-
A second reading is typically performed at 72 or 96 hours.
-
Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:
-
- : Negative reaction
-
?+ : Doubtful reaction (faint erythema only)
-
+ : Weak (non-vesicular) positive reaction (erythema, infiltration, papules)
-
++ : Strong (vesicular) positive reaction (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive reaction (bullous or ulcerative reaction)
-
IR : Irritant reaction (pustules, follicular lesions, or sharply demarcated erythema)
-
Mandatory Visualization
Structural Relationship and Cross-Reactivity Concept
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Patch Testing of Mercaptobenzothiazole and Mercapto Mix: The North American Contact Dermatitis Group Experience, 1994-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitization to rubber allergens among 1,162 patients tested with the Brazilian standard battery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 2-Mercaptobenzselenazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of 2-Mercaptobenzselenazole. Due to a lack of extensive specific validated methods for this compound in publicly available literature, this document details validated methods for its close structural analogs, 2-Mercaptobenzothiazole (MBT) and Mebendazole. These methods, primarily High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, serve as a robust starting point for the development and validation of analytical protocols for this compound.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of HPLC and UV-Visible Spectrophotometry based on validated methods for analogous compounds. This data is intended to guide researchers in selecting an appropriate analytical technique for their specific needs.
| Parameter | High-Performance Liquid Chromatography (HPLC) for Mebendazole | UV-Visible Spectrophotometry for Mebendazole |
| Principle | Separation based on partitioning between a mobile and stationary phase. | Measurement of light absorption by the analyte at a specific wavelength. |
| Linearity Range | 40-60 µg/mL[1] | 5-30 µg/mL[2] |
| Correlation Coefficient (R²) | 0.999[1] | Not explicitly stated, but linearity was achieved. |
| Limit of Detection (LOD) | Not explicitly stated for Mebendazole alone. | 0.7770 µg/mL[2] |
| Limit of Quantification (LOQ) | Not explicitly stated for Mebendazole alone. | 2.3400 µg/mL[2] |
| Accuracy (% Recovery) | >99.0%[1] | Relative error < 5%[2] |
| Precision (% RSD) | Not explicitly stated. | < 2%[2] |
| Specificity | High, separates analyte from impurities.[1] | Lower, potential for interference from other absorbing compounds. |
| Instrumentation | HPLC system with UV detector.[1] | UV-Vis Spectrophotometer.[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Mebendazole Quantification
This protocol is adapted from a validated method for the simultaneous determination of Mebendazole and its preservatives.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 Column (e.g., Inertsil ODS-3V, 250mm × 4.6mm, 5µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate (0.05M)
-
Formic acid
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: Methanol: 0.05M Monobasic potassium phosphate: Acetonitrile (48:32:20 v/v)[1]
-
Flow Rate: 1.5 mL/min[1]
-
Column Temperature: 30°C[1]
-
Detection Wavelength: 247 nm[1]
-
Injection Volume: 20 µL
Standard Solution Preparation:
-
Prepare a stock solution of Mebendazole in a suitable solvent (e.g., formic acid and water).
-
Perform serial dilutions with the mobile phase to create a series of calibration standards within the linear range (e.g., 40-60 µg/mL).[1]
Sample Preparation (from oral suspension): [1]
-
Transfer a known volume of the suspension equivalent to a specific amount of Mebendazole into a volumetric flask.
-
Add formic acid and heat in a water bath at 50°C for 15 minutes.
-
Shake mechanically for 1 hour and dilute to volume with water.
-
Filter the solution.
-
Further dilute an aliquot of the filtrate with a solution of formic acid (1:9) and then with the mobile phase to bring the concentration within the calibration range.
-
Filter the final solution through a 0.5 µm filter before injection.
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of Mebendazole in the sample by comparing its peak area with the calibration curve.
UV-Visible Spectrophotometry for Mebendazole Quantification
This protocol is based on an indirect spectrophotometric method for the determination of Mebendazole.[2]
Instrumentation:
-
Double beam UV-Vis Spectrophotometer
-
1 cm quartz cuvettes
Reagents:
-
Mebendazole reference standard
-
N-Bromosuccinimide (NBS) solution
-
Hydrochloric acid (HCl)
-
Tartrazine dye solution
-
Ethanol
-
Distilled water
Procedure:
-
Preparation of Standard Stock Solution: Dissolve a precisely weighed amount of Mebendazole in ethanol and then dilute with distilled water to achieve a known concentration (e.g., 100 µg/mL).[2]
-
Calibration Curve Construction:
-
Into a series of volumetric flasks, pipette increasing volumes of the Mebendazole stock solution to cover the linear range (5-30 µg/mL).[2]
-
To each flask, add a fixed excess amount of NBS solution and HCl.
-
Allow the oxidation reaction to proceed for a specified time.
-
Add a fixed amount of Tartrazine dye solution to react with the unreacted NBS.
-
Dilute to the mark with distilled water.
-
Measure the absorbance of the solutions at 428 nm against a reagent blank.[2]
-
Plot a calibration curve of absorbance versus the concentration of Mebendazole.
-
-
Sample Analysis:
-
Prepare the sample solution in a similar manner to the standard solutions, ensuring the final concentration falls within the calibration range.
-
Measure the absorbance and determine the concentration from the calibration curve.
-
Visualizations
The following diagrams illustrate the general workflows for analytical method validation and a typical HPLC system.
Caption: General Workflow for Analytical Method Validation.
Caption: Schematic Diagram of a High-Performance Liquid Chromatography (HPLC) System.
References
Safety Operating Guide
Personal protective equipment for handling 2-Mercaptobenzselenazole
Essential Safety and Handling Guide for 2-Mercaptobenzselenazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Disclaimer: A complete Safety Data Sheet (SDS) for this compound (CAS No. 10486-58-5) was not located. The following guidance is based on the available hazard information for this specific compound and general safety practices for handling toxic organoselenium compounds. Always perform a risk assessment for your specific laboratory conditions and consult with your institution's safety officer.
Hazard Summary
This compound is a hazardous chemical with the following primary risks[1]:
-
Toxicity: Toxic by inhalation and if swallowed[1].
-
Cumulative Effects: There is a danger of cumulative health effects with repeated exposure[1].
-
Environmental Hazard: Very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment[1].
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are critical to minimize exposure to this compound.
| Control Type | Requirement | Specification |
| Engineering Controls | Chemical Fume Hood | All handling of solid and solutions of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Safety Shower & Eyewash | An operational safety shower and eyewash station must be readily accessible in the immediate work area. | |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. |
| Face Shield | A face shield should be worn in addition to safety goggles when there is a risk of splashing. | |
| Skin Protection | Gloves | Wear chemically resistant gloves, such as nitrile or neoprene. It is recommended to double-glove. Inspect gloves for any signs of degradation or punctures before and during use. |
| Lab Coat | A flame-resistant lab coat with long sleeves and a secure closure must be worn at all times. | |
| Apron | A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing. | |
| Closed-toe Shoes | Sturdy, closed-toe shoes are required. | |
| Respiratory Protection | Respirator | If there is a potential for dust or aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for safety.
1. Pre-Operational Checks:
- Ensure the chemical fume hood is functioning correctly.
- Verify that a safety shower and eyewash station are accessible and unobstructed.
- Assemble all necessary PPE and ensure it is in good condition.
- Prepare a designated waste container for this compound.
- Review the experimental protocol and identify all steps where exposure could occur.
2. Handling Procedure:
- Weighing:
- Conduct all weighing of solid this compound within a chemical fume hood.
- Use a disposable weighing boat or paper.
- Carefully transfer the weighed solid to the reaction vessel to minimize dust generation.
- Solution Preparation:
- Prepare all solutions within the chemical fume hood.
- Add the solid this compound to the solvent slowly to avoid splashing.
- During the Experiment:
- Keep all containers with this compound sealed when not in use.
- Handle all transfers of solutions containing the compound with care to prevent spills.
- Do not eat, drink, or smoke in the laboratory[1].
3. Post-Handling Decontamination and Cleanup:
- Decontaminate all surfaces that may have come into contact with this compound using an appropriate cleaning agent.
- Wipe down the interior of the fume hood.
- Carefully remove PPE, avoiding cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water[1]. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1]. |
| Spill | Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's emergency response team. |
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste[1].
1. Waste Segregation:
- Use a dedicated, labeled, and sealed container for all solid and liquid waste containing this compound.
- This includes contaminated PPE (gloves, disposable lab coats), weighing boats, and cleaning materials.
2. Waste Disposal Procedure:
- Do not dispose of this compound down the drain or in regular trash.
- Follow your institution's guidelines for hazardous waste disposal. This typically involves collection by a certified hazardous waste management company.
- Avoid release to the environment[1].
Safe Handling and Disposal Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
